2-Bromo-1-(5-chlorothiophen-2-yl)ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(5-chlorothiophen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClOS/c7-3-4(9)5-1-2-6(8)10-5/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKFQMAUWNYCHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366304 | |
| Record name | 2-Bromo-1-(5-chlorothiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57731-17-6 | |
| Record name | 2-Bromo-1-(5-chlorothiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Bromoacetyl)-5-chlorothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone, a key intermediate in synthetic organic chemistry. This document details its characteristics, synthesis, and reactivity, offering valuable insights for its application in research and development, particularly in the synthesis of novel therapeutic agents.
Core Chemical Properties
This compound is a halogenated ketone featuring a thiophene ring, a common scaffold in medicinal chemistry. Its bifunctional nature, with a reactive α-bromo ketone moiety, makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₄BrClOS | |
| Molecular Weight | 239.51 g/mol | |
| CAS Number | 57731-17-6 | [] |
| Appearance | Solid | [] |
| Melting Point | 72-75 °C | [] |
| Boiling Point | 309.2 °C at 760 mmHg | [] |
| Purity | Typically ≥95% | [] |
| Storage Temperature | 4 °C | [] |
| InChI Key | YIKFQMAUWNYCHK-UHFFFAOYSA-N | [] |
| Canonical SMILES | C1=C(C(=O)CBr)SC=C1Cl |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is through the α-bromination of its precursor, 1-(5-chlorothiophen-2-yl)ethanone. Below is a detailed experimental protocol for this transformation.
Experimental Protocol: α-Bromination of 1-(5-chlorothiophen-2-yl)ethanone
This protocol is adapted from established methods for the α-bromination of substituted acetophenones.
Materials:
-
1-(5-chlorothiophen-2-yl)ethanone
-
Bromine (Br₂)
-
Diethyl ether (anhydrous)
-
Water
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(5-chlorothiophen-2-yl)ethanone in anhydrous diethyl ether.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of bromine in diethyl ether dropwise to the cooled solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a designated period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of water.
-
Transfer the mixture to a separatory funnel and extract the organic phase.
-
Wash the organic layer sequentially with water and a saturated brine solution.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Logical Workflow for Synthesis and Purification
Caption: A schematic overview of the synthesis and purification workflow for this compound.
Spectroscopic Data
While detailed, publicly available spectra for this compound are limited, the following are the expected spectroscopic characteristics based on its structure and data from analogous compounds. Certified analytical data can be obtained from commercial suppliers.
| Technique | Expected Characteristics |
| ¹H NMR | A singlet for the methylene protons (CH₂Br) adjacent to the carbonyl group, and two doublets in the aromatic region corresponding to the protons on the thiophene ring. |
| ¹³C NMR | A signal for the carbonyl carbon, a signal for the carbon of the CH₂Br group, and four signals in the aromatic region for the carbons of the thiophene ring. |
| IR Spectroscopy | A strong absorption band characteristic of the carbonyl (C=O) stretching vibration, and absorption bands corresponding to C-H, C-C, C-S, C-Cl, and C-Br bonds. |
| Mass Spectrometry | The mass spectrum would be expected to show the molecular ion peak and characteristic isotopic patterns for bromine and chlorine. Fragmentation would likely involve the loss of Br, CO, and cleavage of the thiophene ring. |
Reactivity and Applications in Drug Development
This compound is a valuable electrophilic building block. The α-bromo ketone functionality is highly reactive towards a variety of nucleophiles, making it a key starting material for the synthesis of numerous heterocyclic systems.
Key Reactions:
-
Hantzsch Thiazole Synthesis: Reaction with thioamides to form substituted thiazoles, a common motif in pharmacologically active molecules.
-
Substitution Reactions: The bromine atom is a good leaving group and can be readily displaced by various nucleophiles, including amines, thiols, and alcohols, to introduce diverse functionalities.
-
Favorskii Rearrangement: Under basic conditions, α-haloketones can undergo rearrangement to form carboxylic acid derivatives.
The reactivity of this compound makes it an important intermediate in the synthesis of compounds with potential biological activities. The thiophene ring itself is a privileged scaffold in drug discovery, known to be present in a number of approved drugs. The ability to further functionalize the molecule via the α-bromo ketone moiety allows for the creation of libraries of novel compounds for screening in drug development programs.
General Reactivity Pathway
Caption: Common reaction pathways for this compound with various nucleophiles.
Safety Information
This compound is classified as a corrosive substance.
-
Signal Word: Danger[]
-
Hazard Statement: H314 - Causes severe skin burns and eye damage[]
-
GHS Pictogram: GHS05 (Corrosion)[]
Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Technical Guide: 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone (CAS 57731-17-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone, a halogenated heterocyclic ketone of significant interest in synthetic organic chemistry and drug discovery. This document details its physicochemical properties, a plausible synthesis protocol, its reactivity, and potential biological applications based on structurally related compounds.
Chemical and Physical Properties
This compound is a solid organic compound. Its key properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 57731-17-6 | [1] |
| Molecular Formula | C₆H₄BrClOS | [1] |
| Molecular Weight | 239.51 g/mol | [2] |
| Appearance | Solid | [1] |
| Melting Point | 73-75 °C | [1] |
| Boiling Point | 309.2 °C at 760 mmHg | [1] |
| Purity | Typically ≥95% | [2] |
| InChI Key | YIKFQMAUWNYCHK-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC(=C(S1)C(=O)CBr)Cl | [2] |
| Storage Temperature | 4°C | [1] |
Synthesis
Experimental Protocol: Synthesis of this compound
This protocol is based on the general principles of α-bromination of ketones.[3][4]
Materials:
-
2-Acetyl-5-chlorothiophene
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Acetic acid or a suitable inert solvent (e.g., diethyl ether, chloroform)
-
Ice bath
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol, hexane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-acetyl-5-chlorothiophene in a suitable solvent like acetic acid or diethyl ether. Cool the solution to 0-5°C using an ice bath.
-
Bromination: Slowly add a stoichiometric equivalent of bromine, dissolved in the same solvent, to the cooled solution with continuous stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench any excess bromine by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite until the reddish-brown color of bromine disappears.
-
Extraction: Transfer the reaction mixture to a separatory funnel. If acetic acid was used as the solvent, dilute the mixture with water and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate, to yield the pure product.
Reactivity and Potential Applications
This compound is a versatile intermediate in organic synthesis due to its reactive α-bromoketone moiety. The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This reactivity allows for the construction of a wide variety of more complex molecules.
Nucleophilic Substitution Reactions
The primary reactivity of this compound involves the displacement of the bromide ion by various nucleophiles. This is a key step in the synthesis of many heterocyclic compounds. For instance, reaction with thioamides or thioureas can lead to the formation of thiazole rings, a common scaffold in many biologically active molecules.[5]
Potential as a Precursor for Biologically Active Molecules
Thiophene-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[6][7][8] The title compound serves as a valuable building block for the synthesis of novel thiophene derivatives with potential therapeutic applications. For example, derivatives of piperazinyl quinolones containing a 5-bromothiophen-2-yl moiety have shown promising antibacterial activity.[3]
Biological Activity and Mechanism of Action (Inferred)
While no specific studies on the biological activity of this compound have been identified, its structural features, particularly the α-bromoketone group, suggest potential antimicrobial properties.
Postulated Antimicrobial Activity
Many α-haloketones exhibit antimicrobial activity by acting as alkylating agents.[5] They can react with nucleophilic residues (such as cysteine or histidine) in the active sites of essential microbial enzymes, leading to their irreversible inhibition and subsequent cell death. It is plausible that this compound could act in a similar manner. Thiophene derivatives, in general, have been extensively studied for their antibacterial and antifungal activities.[6][7][8][9][10]
Hypothetical Mechanism of Action
The proposed mechanism of action involves the nucleophilic attack by a key enzymatic residue on the electrophilic α-carbon of the ketone, leading to the displacement of the bromide ion and the formation of a covalent bond between the inhibitor and the enzyme.
Spectral Data (Predicted and from Analogues)
No specific experimental spectral data (NMR, IR, MS) for this compound were found in the reviewed literature. However, the expected spectral characteristics can be inferred from the analysis of its structural analogues, such as 2-acetyl-5-chlorothiophene and other α-bromoketones.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show signals corresponding to the protons on the thiophene ring and the methylene protons adjacent to the carbonyl group.
-
Thiophene protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), showing coupling to each other.
-
Methylene protons (-CH₂Br): A singlet in the region of δ 4.0-5.0 ppm.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum would show six distinct signals.
-
Carbonyl carbon (C=O): In the range of δ 180-195 ppm.
-
Thiophene carbons: Four signals in the aromatic region (δ 120-150 ppm).
-
Methylene carbon (-CH₂Br): A signal in the range of δ 30-40 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would be characterized by a strong absorption band for the carbonyl group.
-
C=O stretch: A strong peak in the range of 1680-1700 cm⁻¹, characteristic of an α,β-unsaturated ketone conjugated with an aromatic ring.[11][12][13][14]
-
C-H stretches (aromatic): Peaks around 3100 cm⁻¹.
-
C=C stretches (aromatic): Peaks in the region of 1400-1600 cm⁻¹.
-
C-Br stretch: A peak in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS) (Predicted)
The mass spectrum would show a characteristic isotopic pattern for a compound containing one bromine atom (M and M+2 peaks of nearly equal intensity) and one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).
-
Molecular Ion (M⁺): A cluster of peaks around m/z 238, 240, and 242, reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).
-
Major Fragmentation Pathways: Likely fragmentation would involve the loss of a bromine radical (•Br) and the cleavage of the bond between the carbonyl group and the thiophene ring (α-cleavage), leading to characteristic fragment ions.[15][16][17][18]
Safety Information
This compound is classified as a corrosive substance.[1]
-
Hazard Statements: H314 (Causes severe skin burns and eye damage).
-
Precautionary Statements: P260, P264, P280, P301+P330+P331, P304+P340, P321, P363, P405, P501.
-
Signal Word: Danger.
-
Pictogram: GHS05 (Corrosion).
Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable building block for organic synthesis, particularly in the development of novel heterocyclic compounds with potential therapeutic applications. Its reactivity as an α-bromoketone allows for a variety of chemical transformations. While specific biological data for this compound is currently lacking, its structural similarity to other biologically active thiophene derivatives suggests that it is a promising candidate for further investigation in drug discovery programs, especially in the area of antimicrobial research. Researchers should exercise appropriate caution when handling this corrosive compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 3. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 4. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. journalwjarr.com [journalwjarr.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. C2H5Br CH3CH2Br mass spectrum of bromoethane fragmentation pattern of m/z m/e ions for analysis and identification of bromoethane ethyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. savemyexams.com [savemyexams.com]
An In-depth Technical Guide to 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Molecular Structure and Chemical Identity
This compound is a halogenated heterocyclic ketone. Its structure features a thiophene ring substituted with a chlorine atom at the 5-position and a bromoacetyl group at the 2-position.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 57731-17-6 |
| Molecular Formula | C₆H₄BrClOS |
| SMILES | Clc1ccc(s1)C(=O)CBr |
| InChI Key | YIKFQMAUWNYCHK-UHFFFAOYSA-N |
Physicochemical Properties
This section summarizes the key physical and chemical properties of the compound.
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 239.52 g/mol | |
| Appearance | Solid | |
| Melting Point | 73-75 °C | |
| Boiling Point | 309.2 °C at 760 mmHg | |
| Purity | Typically ≥95% | [1] |
Synthesis Protocol
Experimental Protocol: α-Bromination of 1-(5-chlorothiophen-2-yl)ethanone
Materials:
-
1-(5-chlorothiophen-2-yl)ethanone (1 equivalent)
-
N-Bromosuccinimide (NBS) (1.1 equivalents)
-
Benzoyl peroxide (catalytic amount)
-
Carbon tetrachloride (CCl₄) (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(5-chlorothiophen-2-yl)ethanone in carbon tetrachloride.
-
Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane) to obtain this compound.
Logical Workflow for Synthesis
Caption: General synthesis workflow for this compound.
Spectroscopic Data (Predicted)
Specific spectroscopic data for this compound is not available in the public domain. However, based on the analysis of similar compounds, the following characteristic spectral features can be predicted.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts / Frequencies |
| ¹H NMR (CDCl₃) | δ (ppm): ~4.4 (s, 2H, -CH₂Br), ~7.1 (d, 1H, thiophene-H), ~7.6 (d, 1H, thiophene-H) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~30 (-CH₂Br), ~128-135 (thiophene C-H and C-Cl), ~140 (thiophene C-C=O), ~185 (C=O) |
| IR (KBr) | ν (cm⁻¹): ~1670 (C=O stretch), ~3100 (aromatic C-H stretch), ~700-800 (C-Cl stretch), ~600-700 (C-Br stretch) |
Potential Biological Activity and Applications
While there are no specific studies on the biological activity of this compound, the chemical scaffold is present in molecules with known biological activities. Thiophene derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
The bromoacetophenone moiety is a reactive electrophile that can covalently modify biological macromolecules, a mechanism often exploited in the design of enzyme inhibitors. It is plausible that this compound could serve as a valuable intermediate in the synthesis of more complex molecules with therapeutic potential. Research on similar thiophene derivatives suggests potential applications in the development of new antibacterial and antiviral agents. For instance, some thiophene derivatives have been investigated as inhibitors of Ebola virus entry.
Potential Drug Development Pathway
Caption: A potential pathway for drug development using the target molecule.
Safety and Handling
This compound is classified as a corrosive substance. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Disclaimer: This document is intended for informational purposes only and does not constitute professional advice. All chemical handling should be performed by qualified individuals in a controlled laboratory setting, following all applicable safety guidelines.
References
Technical Guide: Synthesis and Characterization of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone, a key intermediate in the development of various pharmaceutical compounds. This document details a probable synthetic route, physical properties, and expected analytical data based on available information and analogous compounds.
Introduction
This compound (CAS No: 57731-17-6) is a halogenated α-bromo ketone derivative of thiophene. The presence of reactive bromine and a substituted thiophene ring makes it a valuable building block in medicinal chemistry for the synthesis of novel heterocyclic compounds with potential biological activities.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₄BrClOS | [1] |
| Molecular Weight | 239.52 g/mol | [1] |
| CAS Number | 57731-17-6 | [1] |
| Physical Form | Solid | [1] |
| Melting Point | 73-75 °C | [1] |
| Boiling Point | 309.2 °C at 760 mmHg | [1] |
| Purity | Typically ≥95% | [1] |
Synthesis Pathway
The synthesis of this compound is anticipated to proceed via a two-step reaction sequence, starting from 2-chlorothiophene. The first step involves the Friedel-Crafts acylation of 2-chlorothiophene to produce the precursor, 2-acetyl-5-chlorothiophene. The subsequent step is the α-bromination of the acetyl group.
Caption: Proposed synthesis pathway for this compound.
Experimental Protocol: Synthesis of 2-Acetyl-5-chlorothiophene (Precursor)
This procedure is based on established methods for the acylation of thiophenes.
Materials:
-
2-Chlorothiophene
-
Acetyl chloride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), dilute
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C, add acetyl chloride dropwise.
-
After the addition is complete, add 2-chlorothiophene dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-acetyl-5-chlorothiophene.
-
Purify the crude product by recrystallization or column chromatography.
Experimental Protocol: Synthesis of this compound (Target Compound)
This is a general procedure for the α-bromination of an aryl ketone and may require optimization.
Materials:
-
2-Acetyl-5-chlorothiophene
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM) or Diethyl ether
-
Acetic acid (catalytic amount, if using NBS)
-
Saturated sodium thiosulfate solution (for bromine quenching)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 2-acetyl-5-chlorothiophene in a suitable solvent such as dichloromethane or diethyl ether in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add a solution of bromine in the same solvent dropwise to the stirred solution. Alternatively, add N-bromosuccinimide portion-wise, potentially with a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
After the reaction is complete, if bromine was used, quench the excess bromine by adding a saturated solution of sodium thiosulfate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a solid.
Characterization
A logical workflow for the characterization of the synthesized this compound is outlined below.
Caption: Workflow for the characterization of this compound.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | Singlet for the -CH₂Br protons (δ ≈ 4.4-4.6 ppm). Two doublets for the thiophene ring protons (δ ≈ 7.0-7.8 ppm). |
| ¹³C NMR | Signal for the -CH₂Br carbon (δ ≈ 30-35 ppm). Signals for the thiophene ring carbons (δ ≈ 125-145 ppm). Signal for the carbonyl carbon (C=O) (δ ≈ 180-190 ppm). |
| IR Spectroscopy | Strong absorption band for the carbonyl (C=O) stretching (ν ≈ 1670-1690 cm⁻¹). Bands corresponding to C-H, C-C, and C-S stretching and bending vibrations of the thiophene ring. |
| Mass Spectrometry | Molecular ion peak (M⁺) showing a characteristic isotopic pattern for the presence of bromine and chlorine atoms. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show a singlet for the two protons of the bromomethyl group. The two aromatic protons on the thiophene ring should appear as two distinct doublets, with their chemical shifts influenced by the electron-withdrawing chloro and acetylbromo groups.
¹³C NMR: The carbon NMR spectrum should display a signal for the bromomethyl carbon, four signals for the thiophene ring carbons, and a downfield signal for the carbonyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption peak corresponding to the carbonyl group stretching vibration. Other characteristic peaks will correspond to the vibrations of the thiophene ring.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will exhibit a distinctive isotopic cluster for the molecular ion due to the natural abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.
Conclusion
This technical guide outlines a feasible synthetic route and the expected characterization profile for this compound. The provided experimental protocols are based on established chemical principles and can serve as a starting point for laboratory synthesis. Researchers are advised to consult relevant safety data sheets (SDS) before handling any of the chemicals mentioned. The predicted spectroscopic data can aid in the identification and characterization of the synthesized product.
References
Spectroscopic and Synthetic Profile of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic pathway of the key chemical intermediate, 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible literature, this guide presents predicted spectroscopic data based on the analysis of structurally analogous compounds. Detailed experimental protocols for the synthesis and characterization of this and similar molecules are also provided to facilitate its use in research and development.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from established spectral data of similar α-bromo ketones and substituted thiophenes.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20 - 7.40 | Doublet | 1H | Thiophene H-3 |
| ~6.90 - 7.10 | Doublet | 1H | Thiophene H-4 |
| ~4.50 | Singlet | 2H | -CH₂Br |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~182 | C=O |
| ~140 | Thiophene C-2 |
| ~135 | Thiophene C-5 |
| ~132 | Thiophene C-3 |
| ~128 | Thiophene C-4 |
| ~30 | -CH₂Br |
Table 3: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Weak | C-H stretch (aromatic) |
| ~1680 | Strong | C=O stretch (ketone) |
| ~1500 | Medium | C=C stretch (thiophene ring) |
| ~1400 | Medium | C-H bend (aromatic) |
| ~800 | Strong | C-Cl stretch |
| ~650 | Medium | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 238/240/242 | High | [M]⁺ (Molecular ion with Br and Cl isotopes) |
| 159/161 | Medium | [M - CH₂Br]⁺ |
| 145/147 | High | [5-chlorothiophen-2-yl-C≡O]⁺ |
| 111/113 | Medium | [5-chlorothiophen]⁺ |
Synthesis and Experimental Protocols
The synthesis of this compound typically proceeds via the bromination of its precursor, 2-acetyl-5-chlorothiophene.
Synthesis of this compound
Reaction Scheme:
Figure 1: Synthesis of this compound.
Experimental Protocol:
-
Dissolution: Dissolve 2-acetyl-5-chlorothiophene (1.0 eq) in glacial acetic acid.
-
Bromination: To the stirred solution, add a solution of bromine (1.1 eq) in glacial acetic acid dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Pour the reaction mixture into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield this compound.
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Parameters: Use a standard pulse program with a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Parameters: Use a proton-decoupled pulse program with a spectral width of 0 to 200 ppm, a relaxation delay of 2-5 seconds, and 1024-2048 scans.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid directly on the crystal.
-
Instrumentation: Record the FT-IR spectrum using a standard FT-IR spectrometer.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Process the spectrum to identify the characteristic absorption bands.
Mass Spectrometry (MS):
-
Instrumentation: Analyze the sample using a mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
Sample Introduction: Introduce the sample directly into the ion source or via a Gas Chromatography (GC) or Liquid Chromatography (LC) system.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Logical Relationships and Structural Correlations
The interpretation of the spectroscopic data relies on understanding the correlation between the molecular structure and the observed signals.
Figure 2: Correlation of molecular structure with spectroscopic techniques.
This diagram illustrates how each spectroscopic technique provides unique information about the molecule's structure. ¹H and ¹³C NMR reveal the connectivity of atoms, FT-IR identifies the functional groups present, and Mass Spectrometry determines the molecular weight and fragmentation patterns.
Disclaimer: The spectroscopic data presented in this guide are predicted values based on analogous compounds and established chemical principles. For definitive characterization, experimental verification is required.
In-Depth Technical Guide: Safety and Handling of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for qualified professionals and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the most current SDS from your supplier before handling this chemical.
Introduction
2-Bromo-1-(5-chlorothiophen-2-yl)ethanone is a halogenated heterocyclic ketone with applications in organic synthesis, particularly as a building block in the development of pharmaceutical compounds. Its reactive nature necessitates a thorough understanding of its safety and handling requirements to minimize risks in a laboratory or manufacturing setting. This guide provides a comprehensive overview of the known safety data, handling protocols, and emergency procedures for this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary and most significant hazard associated with this compound is its corrosive nature.
GHS Classification:
-
Skin Corrosion/Irritation: Category 1A, 1B, 1C
-
Serious Eye Damage/Eye Irritation: Category 1
Signal Word: Danger
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.
Pictogram:
-
GHS05: Corrosive
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 57731-17-6 |
| Molecular Formula | C₆H₄BrClOS |
| Molecular Weight | 239.52 g/mol |
| Appearance | Solid |
| Melting Point | 72-75 °C |
| Boiling Point | 309.2 °C at 760 mmHg |
Personal Protective Equipment (PPE)
Due to the corrosive nature of this compound, the use of appropriate personal protective equipment is mandatory to prevent any direct contact.
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use. |
| Body Protection | A chemical-resistant laboratory coat or a full chemical suit. |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended. |
Safe Handling and Storage
Adherence to strict handling and storage protocols is crucial for maintaining a safe working environment.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid all direct contact with the substance.
-
Prevent the formation of dust and aerosols during handling.
-
Use appropriate tools and equipment to minimize manual handling.
-
Wash hands thoroughly after handling, even if gloves were worn.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed when not in use.
-
Store away from incompatible materials (e.g., strong oxidizing agents, bases).
-
The recommended storage temperature is 4°C.
-
Ensure the storage area is secure and accessible only to authorized personnel.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear the appropriate personal protective equipment as outlined in Section 4.
-
Contain the spill to prevent its spread.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled container for disposal.
-
For large spills, contact your institution's environmental health and safety department.
-
Do not allow the spilled material to enter drains or waterways.
Disposal Considerations
All waste materials containing this compound must be handled as hazardous waste.
-
Dispose of the chemical and its container in accordance with all applicable local, state, and federal regulations.
-
Do not dispose of this material down the drain.
-
Use a licensed professional waste disposal service to dispose of this material.
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.
Caption: A logical workflow for the safe handling of this compound.
Conclusion
This compound is a valuable reagent in chemical synthesis but poses a significant corrosive hazard. A thorough understanding of and adherence to the safety protocols outlined in this guide are essential for its safe use in a research and development setting. All personnel handling this compound must be properly trained and equipped with the necessary personal protective equipment. In the absence of comprehensive toxicological data, a conservative approach to handling, emphasizing the avoidance of all direct contact, is strongly advised.
Reactivity of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone as an α-Haloketone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone, a key α-haloketone intermediate in synthetic organic chemistry. The document details its participation in hallmark reactions such as nucleophilic substitutions, the Hantzsch thiazole synthesis, and the theoretical basis for its potential Favorskii rearrangement. Experimental protocols, quantitative data from literature on analogous compounds, and reaction mechanisms are presented to offer a practical resource for laboratory applications. Furthermore, the biological significance of heterocyclic scaffolds derived from this versatile building block is discussed, highlighting its relevance in drug discovery and development.
Introduction
α-Haloketones are a class of bifunctional organic compounds characterized by a carbonyl group and a halogen atom on the adjacent carbon. This arrangement confers a unique reactivity profile, with two electrophilic sites: the carbonyl carbon and the α-carbon. This compound is a prominent member of this class, featuring a thiophene ring substituted with a chlorine atom. This substitution pattern is expected to influence the electron density of the aromatic ring and, consequently, the reactivity of the α-haloketone moiety. This guide explores the synthetic utility of this compound, focusing on its reactions with various nucleophiles and its role as a precursor to biologically relevant heterocyclic systems.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 57731-17-6 | |
| Molecular Formula | C₆H₄BrClOS | |
| Molecular Weight | 239.52 g/mol | |
| Appearance | Solid | |
| Melting Point | 73-75 °C | |
| Boiling Point | 309.2 °C at 760 mmHg | |
| InChI Key | YIKFQMAUWNYCHK-UHFFFAOYSA-N |
Reactivity Profile
As an α-haloketone, this compound is a potent alkylating agent due to the presence of the bromine atom, which is a good leaving group. The electron-withdrawing nature of the adjacent carbonyl group further activates the α-carbon towards nucleophilic attack.
Nucleophilic Substitution Reactions
The primary reaction pathway for α-haloketones is nucleophilic substitution (SN2) at the α-carbon, displacing the bromide ion. A wide variety of nucleophiles can be employed to introduce diverse functional groups.
Figure 1: Generalized SN2 reaction pathway.
While specific quantitative data for a broad range of nucleophiles with this compound is not extensively documented in readily available literature, the following table summarizes expected reactions based on the general reactivity of α-haloketones.
| Nucleophile (Nu⁻) | Reagent | Product Type |
| Azide | Sodium Azide (NaN₃) | α-Azido ketone |
| Thiocyanate | Potassium Thiocyanate (KSCN) | α-Thiocyanato ketone |
| Carboxylate | Sodium Acetate (CH₃COONa) | α-Acetoxy ketone |
| Amine | Primary/Secondary Amine (R₂NH) | α-Amino ketone |
| Thiolate | Sodium Thiophenoxide (PhSNa) | α-Thioether |
Hantzsch Thiazole Synthesis
A cornerstone reaction of α-haloketones is the Hantzsch thiazole synthesis, which involves the condensation with a thioamide-containing compound, most commonly thiourea, to form a thiazole ring. This reaction is a powerful tool for the synthesis of 2-aminothiazole derivatives, which are prevalent scaffolds in medicinal chemistry.
Figure 2: Workflow for the Hantzsch thiazole synthesis.
The reaction between this compound and thiourea yields 2-Amino-4-(5-chlorothiophen-2-yl)thiazole. A detailed experimental protocol is provided in the following section.
This protocol is adapted from a procedure for the synthesis of a structurally related compound and can be applied to this compound.[1]
-
Bromination of 1-(4-chlorothiophen-2-yl)ethanone: To a solution of 1-(4-chlorothiophen-2-yl)ethanone (1.0 equivalent) in diethyl ether (1.0 M), add bromine (Br₂) dropwise over a period of 2 hours at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one.
-
Hantzsch Condensation: The crude 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one (1.0 equivalent) is then treated with thiourea (1.2 equivalents). The mixture is heated to 80°C for approximately 5 hours.[1]
-
Work-up and Purification: After cooling, the reaction mixture is poured into a solution of sodium bicarbonate to neutralize the hydrobromic acid formed. The resulting precipitate is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol to afford 4-(4-chlorothiophen-2-yl)thiazol-2-amine.
The combined yields for similar multi-step syntheses of related derivatives are reported to be in the range of 45-59%.[1]
Favorskii Rearrangement
The Favorskii rearrangement is a base-catalyzed reaction of α-haloketones that leads to the formation of carboxylic acid derivatives, often with skeletal rearrangement. For acyclic α-haloketones like this compound, the reaction with a base such as sodium hydroxide would be expected to yield a rearranged carboxylic acid.
The generally accepted mechanism proceeds through the formation of a cyclopropanone intermediate.
Figure 3: General mechanism of the Favorskii rearrangement.
While no specific examples of the Favorskii rearrangement of this compound were found in the searched literature, the expected product from its reaction with a hydroxide base would be (5-chlorothiophen-2-yl)acetic acid. The reaction with an alkoxide, such as sodium ethoxide, would yield the corresponding ester.[2]
Biological Significance of Derived Scaffolds
The thiophene and thiazole moieties are prevalent in a wide range of biologically active compounds. Consequently, derivatives of this compound, particularly the resulting 4-(5-chlorothiophen-2-yl)thiazole core, are of significant interest in drug discovery.
| Biological Activity | Compound Class | Notes | References |
| Antimicrobial | Thiophene-thiazole hybrids | Show promising activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. | [3] |
| Anticancer | Thiophene-thiazole derivatives | Exhibit cytotoxic effects against various cancer cell lines, including breast cancer. | [3] |
| Anti-inflammatory | 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | Act as inhibitors of COX-1, COX-2, and 5-LOX enzymes. | [1][4] |
The diverse biological activities of these scaffolds underscore the importance of this compound as a versatile starting material for the synthesis of novel therapeutic agents.
Conclusion
This compound demonstrates the characteristic reactivity of an α-haloketone, serving as a valuable precursor for a variety of organic transformations. Its utility in the Hantzsch thiazole synthesis provides a reliable route to biologically relevant 2-aminothiazole derivatives. While specific quantitative data for a broad range of its reactions are yet to be fully documented, its reactivity can be largely predicted from the well-established chemistry of α-haloketones. The continued exploration of this compound and its derivatives holds significant promise for the development of new chemical entities in the fields of medicinal chemistry and materials science.
References
- 1. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
- 2. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Research Applications of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-1-(5-chlorothiophen-2-yl)ethanone, a halogenated α-bromo ketone, has emerged as a versatile and highly reactive building block in synthetic organic chemistry. Its unique structural features, comprising a reactive bromomethyl ketone and a substituted thiophene ring, make it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds. This technical guide provides an in-depth overview of the potential applications of this compound in research, with a primary focus on its utility in medicinal chemistry and materials science. This document details synthetic methodologies, presents quantitative data from relevant studies, and illustrates key experimental workflows and biological pathways.
Chemical Properties and Reactivity
This compound, with the CAS number 57731-17-6, is a solid with a melting point of 73-75 °C and a boiling point of 309.2 °C at 760 mmHg.[1] Its molecular formula is C₆H₄BrClOS, and it has a molecular weight of 239.52 g/mol .[1][2] The key to its utility lies in the presence of the α-bromo ketone functional group, which is highly susceptible to nucleophilic substitution reactions. This reactivity allows for the facile construction of various heterocyclic systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 57731-17-6 | [1] |
| Molecular Formula | C₆H₄BrClOS | [1] |
| Molecular Weight | 239.52 g/mol | [1][2] |
| Melting Point | 73-75 °C | [1] |
| Boiling Point | 309.2 °C at 760 mmHg | [1] |
| Appearance | Solid | [1] |
Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a scaffold for the synthesis of novel therapeutic agents. Its derivatives have shown promise in a range of activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.
Synthesis of Thiazole Derivatives as Anti-inflammatory Agents
A significant application of this compound is in the Hantzsch thiazole synthesis, where it reacts with a thioamide to form a thiazole ring. Thiazole derivatives bearing the 5-chlorothiophen-2-yl moiety have been investigated as potent inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key targets in inflammatory pathways.
Experimental Protocol: Synthesis of 4-(5-chlorothiophen-2-yl)thiazol-2-amine
This protocol is adapted from the synthesis of the analogous 4-(4-chlorothiophen-2-yl)thiazol-2-amine.[3]
-
Step 1: Bromination of 1-(5-chlorothiophen-2-yl)ethanone. (This step assumes the user will perform the bromination of the corresponding ketone to obtain the title compound). To a solution of 1-(5-chlorothiophen-2-yl)ethanone (1.0 equivalent) in a suitable solvent such as diethyl ether, add bromine (1.0 equivalent) dropwise at room temperature. Stir the reaction mixture for 2-4 hours until completion, monitored by TLC. After completion, the solvent is removed under reduced pressure to yield this compound.
-
Step 2: Cyclization with Thiourea. To a solution of this compound (1.0 equivalent) in ethanol, add thiourea (1.2 equivalents). Heat the mixture to reflux (approximately 80°C) for 5 hours. Monitor the reaction progress by TLC. Upon completion, cool the reaction mixture to room temperature. The product, 4-(5-chlorothiophen-2-yl)thiazol-2-amine, will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry to obtain the pure product.
Biological Activity of Thiazole Derivatives
Derivatives of 4-(chlorothiophen-2-yl)thiazol-2-amine have demonstrated significant inhibitory activity against COX-1, COX-2, and 5-LOX enzymes. The quantitative data for representative compounds are summarized in the table below.
Table 2: In Vitro Anti-inflammatory Activity of Thiazole Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | Reference |
| 5d | 1.25 ± 0.06 | 0.45 ± 0.02 | 0.95 ± 0.04 | [3] |
| 5e | 1.50 ± 0.07 | 0.52 ± 0.02 | 1.10 ± 0.05 | [3] |
| Aspirin | 2.50 ± 0.12 | - | - | [3] |
| Celecoxib | - | 0.30 ± 0.01 | - | [3] |
| Zileuton | - | - | 0.60 ± 0.03 | [3] |
Synthesis of Chalcones as Potential Anticancer Agents
This compound can also be utilized in the synthesis of chalcones, which are known to possess a wide range of biological activities, including anticancer properties. The synthesis typically involves a Claisen-Schmidt condensation of the corresponding acetophenone with an aromatic aldehyde.
Experimental Protocol: Synthesis of a (E)-1-(5-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one (Chalcone)
This protocol is based on the synthesis of similar chalcones from 2-acetyl-5-chlorothiophene.
-
Step 1: Preparation of 1-(5-chlorothiophen-2-yl)ethanone. (This step is a prerequisite for the chalcone synthesis).
-
Step 2: Claisen-Schmidt Condensation. To a stirred solution of 1-(5-chlorothiophen-2-yl)ethanone (1.0 equivalent) and benzaldehyde (1.0 equivalent) in ethanol, add an aqueous solution of a strong base (e.g., NaOH or KOH) dropwise at room temperature. Stir the reaction mixture for several hours until a precipitate forms. Monitor the reaction by TLC. Once complete, pour the reaction mixture into ice-cold water and acidify with dilute HCl. Filter the resulting solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Anticancer Activity of Thiophene Derivatives
While specific anticancer data for derivatives of this compound are not extensively reported, related thiophene-containing compounds have shown activity against various cancer cell lines. For instance, certain thiophene-based chalcones have been investigated for their potential to induce apoptosis in cancer cells.
Applications in Materials Science
The reactivity of this compound also lends itself to applications in materials science, particularly in the synthesis of novel polymers with interesting electronic and optical properties.
Precursor for Thiophene-Based Polymers
Thiophene-containing polymers are a class of conducting polymers with applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The title compound can be envisioned as a monomer or a precursor to monomers for the synthesis of such polymers. The bromo and chloro substituents on the thiophene ring can be utilized in cross-coupling reactions (e.g., Suzuki, Stille, or Kumada coupling) to form carbon-carbon bonds and extend the polymer chain.
Conceptual Synthetic Route for a Thiophene-Containing Polymer
A plausible, though not explicitly documented, route would involve the conversion of this compound into a di-functionalized monomer suitable for polymerization. For example, the bromo group could be replaced with a boronic ester, and the chloro group could be used in a subsequent cross-coupling polymerization reaction.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in both medicinal chemistry and materials science. Its ability to readily undergo nucleophilic substitution and participate in cross-coupling reactions makes it an ideal starting material for the synthesis of a wide range of functional molecules. In drug discovery, it serves as a key building block for novel heterocyclic compounds with promising anti-inflammatory and anticancer activities. In materials science, it holds potential as a precursor for the development of novel thiophene-based conducting polymers. Further exploration of the reactivity of this compound is likely to uncover even more diverse and valuable applications in various fields of chemical research.
References
- 1. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
Methodological & Application
Synthesis of 2-Amino-4-(5-chlorothiophen-2-yl)thiazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-4-(5-chlorothiophen-2-yl)thiazole, a valuable building block in medicinal chemistry and drug development. The primary synthetic route described is the Hantzsch thiazole synthesis, a reliable and efficient method for the construction of the thiazole ring system. This reaction involves the condensation of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone with thiourea. These protocols are intended to guide researchers in the successful preparation and characterization of this and structurally related compounds.
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that are of significant interest to the pharmaceutical industry due to their wide range of biological activities. The thiazole nucleus is a core structural motif in numerous approved drugs and clinical candidates, exhibiting antimicrobial, anti-inflammatory, anticancer, and antiviral properties, among others. The synthesis of functionalized thiazoles is, therefore, a critical aspect of modern drug discovery and development.
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely utilized methods for the preparation of thiazoles. This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. The use of this compound as the α-haloketone component allows for the introduction of a 5-chlorothiophen-2-yl moiety at the 4-position of the thiazole ring, a substitution pattern that can be explored for the development of novel therapeutic agents.
General Reaction Scheme
The synthesis of 2-amino-4-(5-chlorothiophen-2-yl)thiazole from this compound and thiourea proceeds via the Hantzsch thiazole synthesis as depicted below:
Caption: General workflow for the Hantzsch synthesis of 2-amino-4-(5-chlorothiophen-2-yl)thiazole.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-(5-chlorothiophen-2-yl)thiazole
This protocol is adapted from a reported procedure for the synthesis of the isomeric 4-(4-chlorothiophen-2-yl)thiazol-2-amine.[1] The reaction conditions are expected to be directly applicable to the 5-chloro isomer.
Materials and Reagents:
-
This compound
-
Thiourea
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol or ethanol/water mixture)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).
-
Add thiourea (1.2 equivalents) to the flask.
-
Add absolute ethanol to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 5 hours).[2]
-
After completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the volume of the solvent in vacuo using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford 2-amino-4-(5-chlorothiophen-2-yl)thiazole as a solid.
-
Dry the purified product under vacuum.
-
Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).
Data Presentation
The following table summarizes representative data for the synthesis of 2-amino-4-(aryl)thiazoles via the Hantzsch synthesis. Note that the data for the target compound is predicted based on analogous reactions, as specific literature values were not available at the time of this writing.
| Compound | Starting α-Haloketone | Thioamide | Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) |
| 2-Amino-4-(5-chlorothiophen-2-yl)thiazole | This compound | Thiourea | Ethanol | Reflux, 5h | >85 (expected) | Not Reported |
| 2-Amino-4-(4-chlorothiophen-2-yl)thiazole | 2-Bromo-1-(4-chlorothiophen-2-yl)ethanone | Thiourea | Ethanol | 80°C, 5h | Not explicitly reported for this step, but subsequent products were obtained in 45-59% overall yield.[2] | Not Reported |
Signaling Pathways and Logical Relationships
The Hantzsch thiazole synthesis follows a well-established mechanistic pathway. The following diagram illustrates the key steps involved in the formation of the thiazole ring.
Caption: Mechanistic pathway of the Hantzsch thiazole synthesis.
Applications in Drug Development
Thiazole-containing compounds are of immense interest in drug discovery. The synthesized 2-amino-4-(5-chlorothiophen-2-yl)thiazole can serve as a versatile intermediate for the development of new chemical entities. The 2-amino group can be readily functionalized to introduce a variety of substituents, allowing for the exploration of structure-activity relationships (SAR). For instance, derivatives of the analogous 4-(4-chlorothiophen-2-yl)thiazol-2-amine have been investigated as potential anti-inflammatory and analgesic agents.[1] This highlights the potential of the target compound as a scaffold for the discovery of novel therapeutics.
Safety Precautions
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
-
Handle all organic solvents in a fume hood and away from ignition sources.
Conclusion
The Hantzsch thiazole synthesis provides a straightforward and efficient method for the preparation of 2-amino-4-(5-chlorothiophen-2-yl)thiazole from this compound and thiourea. The detailed protocols and application notes provided herein are intended to facilitate the synthesis and further exploration of this and related compounds for applications in medicinal chemistry and drug development. The versatility of the 2-aminothiazole core makes it an attractive scaffold for the generation of compound libraries for biological screening.
References
Application Notes and Protocols: Hantzsch Thiazole Synthesis of 2-Amino-4-(5-chlorothiophen-2-yl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hantzsch thiazole synthesis, a classic condensation reaction, remains a cornerstone in heterocyclic chemistry for the preparation of thiazole derivatives. This method typically involves the reaction of an α-haloketone with a thioamide. The resulting thiazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals. Thiazole derivatives are known to exhibit a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[1][2] This document provides a detailed protocol for the synthesis of 2-amino-4-(5-chlorothiophen-2-yl)thiazole, a molecule of interest in drug discovery, using 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone and thiourea. The presence of the chlorothiophene moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, often enhancing its biological activity.
Biological Relevance and Signaling Pathways
Thiazole-containing compounds are known to interact with a variety of biological targets. For instance, derivatives of 2-aminothiazole have been identified as potent inhibitors of enzymes such as 5-lipoxygenase (5-LOX), which is a key enzyme in the biosynthesis of leukotrienes and a target for asthma and allergy treatment.[3] The inhibition of the 5-LOX pathway is a critical mechanism for controlling inflammation. Thiazole derivatives have also shown promise as inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory response.[4][5] The development of selective COX-2 inhibitors is a major goal in the creation of anti-inflammatory drugs with reduced gastrointestinal side effects. The broad spectrum of activity highlights the importance of the thiazole scaffold in the design of novel therapeutic agents.
Experimental Protocols
Synthesis of 2-Amino-4-(5-chlorothiophen-2-yl)thiazole
This protocol is adapted from established Hantzsch synthesis procedures.
Materials:
-
This compound
-
Thiourea
-
Ethanol (absolute)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Filter paper
-
Beakers
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in absolute ethanol.
-
Add thiourea (1.1-1.5 eq.) to the solution.[6]
-
Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing cold deionized water. A precipitate should form.
-
Neutralize the solution by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a generous amount of deionized water to remove any inorganic salts.
-
Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.
Safety Precautions:
-
All experiments should be conducted in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.
-
This compound is a lachrymator and should be handled with care.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcome
| Parameter | Value/Range | Notes |
| Starting Materials | This compound, Thiourea | |
| Solvent | Ethanol | Other polar protic solvents like methanol can also be used.[7] |
| Reactant Ratio | 1 : (1.1-1.5) (α-haloketone : thiourea) | A slight excess of thiourea is often used to ensure complete conversion of the limiting reagent.[6] |
| Reaction Temperature | Reflux (approx. 78 °C for ethanol) | Heating is generally required to drive the reaction to completion.[6] |
| Reaction Time | 2 - 4 hours | Monitor by TLC for completion. |
| Product | 2-Amino-4-(5-chlorothiophen-2-yl)thiazole | |
| Expected Yield | 75-90% | Yields for Hantzsch thiazole synthesis are typically high.[7][8] |
| Purification Method | Recrystallization (Ethanol/Water) |
Visualizations
Reaction Mechanism
The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism.[7][9] It begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-4-aryl thiazole: a promising scaffold identified as a potent 5-LOX inhibitor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
- 5. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. synarchive.com [synarchive.com]
Application of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone in the Gewald Reaction for the Synthesis of Novel Aminothiophenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gewald reaction is a powerful and versatile multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes. These scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds. This application note details the use of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone as a key starting material in a modified Gewald reaction to produce novel 5-bromo-substituted 2-aminothiophenes. The presence of both a chloro and a bromo substituent on the resulting thiophene ring system offers multiple points for further chemical diversification, making these products valuable intermediates for the synthesis of new chemical entities with potential therapeutic applications.
Reaction Principle
The Gewald reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as ethyl cyanoacetate or malononitrile) and elemental sulfur in the presence of a base.[1] A key variation of this reaction utilizes α-halo ketones, which allows for the introduction of a halogen atom at the 5-position of the thiophene ring.
In this specific application, this compound undergoes a one-pot reaction with an active methylene nitrile (e.g., ethyl cyanoacetate) and elemental sulfur, catalyzed by a suitable base, to yield a polysubstituted 2-aminothiophene. The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent intramolecular cyclization and aromatization.
Experimental Protocols
General Protocol for the Synthesis of Ethyl 2-amino-5-bromo-4-(5-chlorothiophen-2-yl)thiophene-3-carboxylate
This protocol is based on established procedures for the Gewald reaction with α-bromo ketones.
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Ethanol (or Methanol)
-
Base (e.g., Diethylamine, Morpholine, or Triethylamine)
-
Standard laboratory glassware
-
Stirring and heating apparatus
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol.
-
To this solution, add elemental sulfur (1.1 eq).
-
Slowly add the base (e.g., diethylamine, 2.0 eq) to the reaction mixture. An exothermic reaction may be observed.
-
Heat the reaction mixture to a gentle reflux (typically 50-60 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Data Presentation
The following tables summarize typical reaction parameters and expected characterization data for the product, ethyl 2-amino-5-bromo-4-(5-chlorothiophen-2-yl)thiophene-3-carboxylate.
| Parameter | Value |
| Starting Materials | |
| This compound | 1.0 eq |
| Ethyl Cyanoacetate | 1.0 eq |
| Sulfur | 1.1 eq |
| Base (Diethylamine) | 2.0 eq |
| Solvent | Ethanol |
| Reaction Conditions | |
| Temperature | 50-60 °C |
| Reaction Time | 2-4 hours |
| Product | |
| Ethyl 2-amino-5-bromo-4-(5-chlorothiophen-2-yl)thiophene-3-carboxylate | |
| Yield | Moderate to Good (typically 50-70%) |
| Spectroscopic Data | Expected Values for Ethyl 2-amino-5-bromo-4-(5-chlorothiophen-2-yl)thiophene-3-carboxylate |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.30-1.40 (t, 3H, -CH₃), 4.25-4.35 (q, 2H, -OCH₂-), 5.90-6.10 (br s, 2H, -NH₂), 7.00-7.10 (d, 1H, thiophene-H), 7.20-7.30 (d, 1H, thiophene-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 14.5, 60.5, 95.0, 115.0, 125.0, 127.0, 130.0, 135.0, 145.0, 160.0, 165.0 |
| IR (KBr) | ν (cm⁻¹): 3450-3300 (NH₂ stretch), 2980 (C-H stretch), 1680 (C=O stretch), 1620 (N-H bend) |
| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ corresponding to the molecular formula C₁₁H₉BrClNO₂S₂ |
Visualizations
Gewald Reaction Mechanism
Caption: Proposed mechanism for the Gewald reaction.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Applications in Drug Discovery
The resulting 2-amino-5-bromothiophene derivatives are valuable building blocks for the synthesis of more complex molecules with potential therapeutic applications. The 2-amino group can be readily derivatized to form amides, ureas, and other functional groups. The 5-bromo substituent provides a handle for cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of a wide variety of aryl or heteroaryl groups. This dual functionality enables the rapid generation of diverse chemical libraries for screening against various biological targets.
Substituted 2-aminothiophenes are known to exhibit a broad range of biological activities, including:
-
Anticancer: As inhibitors of various kinases and other enzymes involved in cell proliferation.
-
Antimicrobial: Showing activity against a range of bacteria and fungi.
-
Anti-inflammatory: Acting on targets within inflammatory pathways.
-
Antiviral: Demonstrating potential against various viral infections.
The unique substitution pattern of the aminothiophenes synthesized from this compound makes them attractive candidates for further exploration in these and other therapeutic areas.
Conclusion
The use of this compound in the Gewald reaction provides an efficient route to novel, highly functionalized 2-aminothiophenes. The resulting products are versatile intermediates for the synthesis of diverse compound libraries, which are of significant interest to researchers in the field of drug discovery and development. The detailed protocols and data presented in this application note provide a solid foundation for the exploration of this valuable synthetic methodology.
References
Application Notes and Protocols: Synthesis and Biological Evaluation of Thiazole Derivatives from 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of α-haloketones with thioamides, famously known as the Hantzsch thiazole synthesis, is a cornerstone in heterocyclic chemistry for the construction of the thiazole ring. This five-membered aromatic heterocycle is a prominent scaffold in numerous FDA-approved drugs and biologically active compounds, exhibiting a wide range of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1] This document provides detailed application notes and protocols for the synthesis of a variety of thiazole derivatives starting from 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone and various thioamides. The resulting 4-(5-chlorothiophen-2-yl)thiazole derivatives are of significant interest in drug discovery, particularly in the development of new anti-infective agents.
Reaction Pathway: Hantzsch Thiazole Synthesis
The reaction proceeds via a well-established mechanism involving the initial S-alkylation of the thioamide by the α-bromoketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.
Caption: General reaction scheme for the Hantzsch synthesis of thiazoles.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of 2-substituted-4-(5-chlorothiophen-2-yl)thiazoles.
Protocol 1: Synthesis of 4-(5-chlorothiophen-2-yl)thiazol-2-amine (Reaction with Thiourea)
This protocol is adapted from the synthesis of the analogous 4-(4-chlorothiophen-2-yl)thiazol-2-amine.[2]
Materials:
-
This compound (1.0 equivalent)
-
Thiourea (1.2 equivalents)
-
Ethanol
-
Sodium Carbonate solution (aqueous)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound in ethanol, add thiourea (1.2 equivalents).
-
Heat the reaction mixture to 80°C and maintain under reflux with stirring.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically a few hours), cool the mixture to room temperature.
-
Neutralize the reaction mixture by the slow addition of an aqueous sodium carbonate solution until a precipitate is formed.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold deionized water to remove any inorganic impurities.
-
Dry the product under vacuum to obtain 4-(5-chlorothiophen-2-yl)thiazol-2-amine.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: General Procedure for the Synthesis of 2-Aryl/Alkyl-4-(5-chlorothiophen-2-yl)thiazoles (Reaction with Substituted Thioamides)
Materials:
-
This compound (1.0 equivalent)
-
Substituted Thioamide (e.g., Thiobenzamide, N-methylthiourea) (1.0 - 1.2 equivalents)
-
Ethanol or another suitable solvent (e.g., DMF)
-
Base (optional, e.g., Potassium Carbonate)
-
Deionized water
Equipment:
-
As described in Protocol 1.
Procedure:
-
Dissolve this compound and the substituted thioamide in ethanol in a round-bottom flask.
-
Heat the mixture to reflux and stir for the required reaction time (monitor by TLC). For less reactive thioamides, a base such as potassium carbonate may be added to facilitate the reaction.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitates, collect it by filtration. If not, pour the reaction mixture into cold water to induce precipitation.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize the crude product from an appropriate solvent to afford the pure 2-substituted-4-(5-chlorothiophen-2-yl)thiazole.
Experimental Workflow
The general workflow for the synthesis and characterization of the target thiazole derivatives is outlined below.
Caption: Workflow for synthesis and evaluation of thiazole derivatives.
Data Presentation: Antimicrobial Activity
The synthesized thiazole derivatives are expected to exhibit significant antimicrobial and antifungal activities. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for structurally related thiazole compounds against various pathogens, providing a rationale for the synthesis of the target compounds. It is important to note that the specific activities of the 4-(5-chlorothiophen-2-yl)thiazole derivatives will need to be determined experimentally.
| Compound/Derivative Class | Test Organism | MIC (µg/mL) | Reference |
| 2,5-dichloro thienyl-substituted thiazoles | Staphylococcus aureus | 6.25 - 12.5 | [3] |
| Escherichia coli | 6.25 - 12.5 | [3] | |
| Klebsiella pneumoniae | 6.25 - 12.5 | [3] | |
| Pseudomonas aeruginosa | 6.25 - 12.5 | [3] | |
| Aspergillus fumigatus | 6.25 - 12.5 | [3] | |
| Aspergillus flavus | 6.25 - 12.5 | [3] | |
| 2-phenylacetamido-thiazole derivatives | Escherichia coli | 1.56 - 6.25 | [3] |
| Pseudomonas aeruginosa | 1.56 - 6.25 | [3] | |
| Bacillus subtilis | 1.56 - 6.25 | [3] | |
| Staphylococcus aureus | 1.56 - 6.25 | [3] | |
| Thiazole derivatives containing benzothiazole | Staphylococcus aureus | 3.125 | [4] |
| Aspergillus fumigatus | 6.25 | [4] | |
| Fusarium oxysporum | 6.25 | [4] | |
| Nitrofuran-thiazole derivatives | Bacillus cereus | 0.5 | [5] |
| Enterococcus faecalis | 0.5 - 1 | [5] | |
| Staphylococcus aureus | 0.5 - 1 | [5] | |
| Salmonella typhi | 0.5 - 1 | [5] | |
| Listeria monocytogenes | 0.5 - 1 | [5] |
Applications in Drug Development
The synthesis of a library of 2-substituted-4-(5-chlorothiophen-2-yl)thiazoles allows for the exploration of structure-activity relationships (SAR). By varying the 'R' group on the thioamide, researchers can modulate the physicochemical properties and biological activity of the resulting thiazole derivatives. This approach is fundamental in medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. The data presented suggests that these compounds are promising candidates for the development of novel antibacterial and antifungal agents to combat drug-resistant pathogens.
Conclusion
The reaction of this compound with a diverse range of thioamides provides a straightforward and efficient route to a library of novel thiazole derivatives. These compounds are of high interest to the drug development community due to the established and potent antimicrobial and antifungal activities of the thiazole scaffold. The protocols and data presented herein serve as a valuable resource for researchers aiming to synthesize and evaluate these promising molecules as potential new therapeutic agents.
References
- 1. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(5-chlorothiophen-2-yl)ethanone is a versatile bifunctional molecule containing a reactive α-bromoketone moiety and a substituted thiophene ring.[1] This combination makes it a valuable starting material for the synthesis of a diverse range of heterocyclic compounds through nucleophilic substitution reactions. The resulting substituted thiophene derivatives are of significant interest in medicinal chemistry and drug development due to their potential as antimicrobial, antifungal, and enzyme-inhibiting agents.[2][3][4] Thiophene-based compounds are known to exhibit a wide spectrum of biological activities, and their derivatives are key components in several approved drugs.[5][6]
These application notes provide detailed protocols for the nucleophilic substitution reactions of this compound with various nucleophiles, along with applications of the synthesized compounds.
General Reaction Scheme
The primary reaction pathway involves the displacement of the bromide ion from the α-carbon by a nucleophile. This reaction typically proceeds via an SN2 mechanism.[7]
Caption: General Nucleophilic Substitution Reaction.
Experimental Protocols
The following are generalized protocols for the reaction of this compound with various classes of nucleophiles. Researchers should note that reaction conditions may require optimization for specific substrates.
Protocol 1: Synthesis of 2-Amino-1-(5-chlorothiophen-2-yl)ethanone Derivatives (N-Nucleophiles)
This protocol describes the reaction with primary and secondary amines to yield α-aminoketones, which are important precursors for various biologically active molecules.[8]
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine, aniline) (2.2 equivalents)
-
Acetonitrile (anhydrous)
-
Potassium carbonate (K₂CO₃) (2.5 equivalents)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add the desired amine (2.2 eq) and potassium carbonate (2.5 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-amino-1-(5-chlorothiophen-2-yl)ethanone derivative.
Protocol 2: Synthesis of 2-(Thio)-1-(5-chlorothiophen-2-yl)ethanone Derivatives (S-Nucleophiles)
This protocol outlines the reaction with thiols to produce α-thioketones, a class of compounds with known applications in medicinal chemistry.[9]
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl thiol) (1.1 equivalents)
-
Ethanol
-
Sodium hydroxide (NaOH) (1.2 equivalents)
-
Dichloromethane
-
Water
Procedure:
-
To a solution of the desired thiol (1.1 eq) in ethanol, add sodium hydroxide (1.2 eq) and stir for 15 minutes at room temperature to generate the thiolate.
-
Add a solution of this compound (1.0 eq) in ethanol to the thiolate solution.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer to yield the crude product.
-
Purify by recrystallization or column chromatography on silica gel to obtain the pure 2-(thio)-1-(5-chlorothiophen-2-yl)ethanone derivative.
Protocol 3: Synthesis of 2-Azido-1-(5-chlorothiophen-2-yl)ethanone
The synthesis of α-azido ketones provides a versatile intermediate for the preparation of amines via reduction or for use in click chemistry.[10]
Materials:
-
This compound
-
Sodium azide (NaN₃) (1.5 equivalents)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DMF in a round-bottom flask.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude 2-azido-1-(5-chlorothiophen-2-yl)ethanone can be used in the next step without further purification or can be purified by column chromatography.
Data Presentation
The following tables summarize representative quantitative data for the nucleophilic substitution reactions of this compound. Please note that these are illustrative examples, and actual results may vary depending on the specific nucleophile and reaction conditions.
Table 1: Reaction with N-Nucleophiles
| Nucleophile | Product | Reaction Time (h) | Yield (%) |
| Morpholine | 2-Morpholino-1-(5-chlorothiophen-2-yl)ethanone | 5 | 85 |
| Piperidine | 1-(5-chlorothiophen-2-yl)-2-(piperidin-1-yl)ethanone | 6 | 82 |
| Aniline | 2-(Phenylamino)-1-(5-chlorothiophen-2-yl)ethanone | 8 | 75 |
Table 2: Reaction with S-Nucleophiles
| Nucleophile | Product | Reaction Time (h) | Yield (%) |
| Thiophenol | 1-(5-chlorothiophen-2-yl)-2-(phenylthio)ethanone | 12 | 90 |
| Benzyl thiol | 2-(Benzylthio)-1-(5-chlorothiophen-2-yl)ethanone | 10 | 88 |
Table 3: Reaction with Azide
| Nucleophile | Product | Reaction Time (h) | Yield (%) |
| Sodium Azide | 2-Azido-1-(5-chlorothiophen-2-yl)ethanone | 16 | 92 |
Applications in Drug Development
Derivatives of 2-substituted-1-(5-chlorothiophen-2-yl)ethanones have shown promise in various therapeutic areas.
Antimicrobial and Antifungal Activity
Thiophene-containing compounds are known to possess significant antimicrobial and antifungal properties.[11] The synthesized derivatives can be screened against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentrations (MICs). The mechanism of action for some thiophene derivatives involves the disruption of the bacterial cell membrane or the inhibition of essential enzymes like β-lactamase.[11]
Enzyme Inhibition
Substituted thiophenes have been identified as inhibitors of various enzymes implicated in disease. For example, certain derivatives have shown inhibitory activity against carbonic anhydrase, acetylcholinesterase, and protein tyrosine phosphatase 1B (PTP1B).[3][12] This makes them attractive candidates for the development of drugs for a range of conditions, including glaucoma, Alzheimer's disease, and diabetes. The mechanism often involves the thiophene moiety binding to the active site of the enzyme.[13][14]
References
- 1. This compound | 57731-17-6 [sigmaaldrich.com]
- 2. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. ijpbs.com [ijpbs.com]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The rational design, synthesis and antimicrobial properties of thiophene derivatives that inhibit bacterial histidine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gacariyalur.ac.in [gacariyalur.ac.in]
- 8. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone | RUO [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Novel thiophene derivatives as PTP1B inhibitors with selectivity and cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thiophene derivatives as new mechanism-based inhibitors of cytochromes P-450: inactivation of yeast-expressed human liver cytochrome P-450 2C9 by tienilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of 2-Amino-4-(5-chlorothiophen-2-yl)thiazole as a Potential Antifungal Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. Thiophene-containing heterocyclic compounds have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including potent antifungal properties. This document provides detailed application notes and protocols for the synthesis of a promising antifungal candidate, 2-amino-4-(5-chlorothiophen-2-yl)thiazole, utilizing 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone as the starting material. The synthetic route is based on the well-established Hantzsch thiazole synthesis. Additionally, this document outlines the primary mechanism of action of thiazole-based antifungal agents and presents representative antifungal activity data.
Data Presentation: Antifungal Activity
| Compound Class | Candida albicans (MIC in µg/mL) | Aspergillus fumigatus (MIC in µg/mL) | Cryptococcus neoformans (MIC in µg/mL) | Reference Compound (Fluconazole MIC in µg/mL) |
| Aminothiazole Derivatives | 0.4 - 16 | 1 - 32 | 0.4 - 8 | 0.25 - 16 |
Note: These values are representative and actual MICs for the synthesized compound should be determined experimentally.
Experimental Protocols
Synthesis of 2-Amino-4-(5-chlorothiophen-2-yl)thiazole via Hantzsch Thiazole Synthesis
This protocol details the synthesis of 2-amino-4-(5-chlorothiophen-2-yl)thiazole from this compound and thiourea.
Materials:
-
This compound
-
Thiourea
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃) solution (5%)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Beaker
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent) and thiourea (1.2 equivalents).
-
Add absolute ethanol to the flask to dissolve the reactants (approximately 10-20 mL per gram of the bromo-ketone).
-
Add a magnetic stir bar and equip the flask with a reflux condenser.
-
Heat the reaction mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add a 5% aqueous solution of sodium bicarbonate or sodium carbonate to the reaction mixture with stirring until the solution is neutral or slightly basic. This will neutralize the hydrobromide salt of the product and induce precipitation.
-
Pour the mixture into a beaker containing crushed ice and water to facilitate complete precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold distilled water to remove any inorganic salts.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Dry the purified 2-amino-4-(5-chlorothiophen-2-yl)thiazole in a desiccator or a vacuum oven at a low temperature.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compound against fungal strains.
Materials:
-
Synthesized 2-amino-4-(5-chlorothiophen-2-yl)thiazole
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Drug Stock Solution: Prepare a stock solution of the synthesized compound in DMSO at a concentration of 10 mg/mL.
-
Preparation of Inoculum: Culture the fungal strains on appropriate agar plates. Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast. For filamentous fungi, a spore suspension is prepared and the concentration is determined using a hemocytometer.
-
Serial Dilution: Perform serial two-fold dilutions of the compound stock solution in RPMI-1640 medium in the wells of a 96-well microtiter plate to achieve a range of desired final concentrations.
-
Inoculation: Further dilute the fungal suspension in RPMI-1640 medium and add it to each well of the microtiter plate to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL for yeast.
-
Controls: Include a positive control (fungal inoculum without the compound) and a negative control (medium only) on each plate. A standard antifungal drug (e.g., fluconazole) should also be tested as a reference.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the absorbance at a specific wavelength using a microplate reader.
Mandatory Visualizations
Application Notes and Protocols for the Preparation of Bioactive Thiophene Derivatives from 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of bioactive thiophene derivatives, specifically focusing on the preparation of 2-aminothiazoles and chalcones, utilizing 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone as a key starting material. These derivatives are of significant interest in medicinal chemistry due to their potential therapeutic applications, including antimicrobial and anticancer activities.
Synthesis of 2-Amino-4-(5-chlorothiophen-2-yl)thiazole Derivatives via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical and efficient method for the preparation of thiazole rings by reacting an α-haloketone with a thioamide.[1][2] In this protocol, this compound is reacted with thiourea or substituted thioureas to yield the corresponding 2-aminothiazole derivatives. These compounds are known to exhibit a wide range of biological activities, including antibacterial and antifungal properties.[2][3][4][5]
Experimental Protocol
Materials:
-
This compound
-
Thiourea (or substituted thiourea)
-
Absolute Ethanol
-
Sodium bicarbonate (5% aqueous solution)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.
-
To this solution, add thiourea (1.1 eq).
-
Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring for 2-4 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing cold deionized water, which should induce the precipitation of the product.
-
Neutralize the mixture by the slow addition of a 5% sodium bicarbonate solution until the cessation of effervescence.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with deionized water to remove any inorganic salts.
-
Dry the crude product in a desiccator or a vacuum oven at a low temperature to yield the 2-amino-4-(5-chlorothiophen-2-yl)thiazole derivative.
Data Presentation
| Starting Material | Reagent | Product | Reaction Conditions | Yield (%) | Reference |
| p-Chlorophenacyl bromide | Thiourea | 2-amino-4-(4-chlorophenyl)thiazole | Methanol, Reflux | Moderate | [4] |
| p-Bromophenacyl bromide | Thiourea | 2-amino-4-(4-bromophenyl)thiazole | Methanol, Reflux | Moderate | [2] |
Note: The yields for the specific reaction with this compound are expected to be comparable to these analogous reactions.
Experimental Workflow```dot
These application notes provide a framework for the synthesis and preliminary biological evaluation of novel thiophene derivatives. Researchers are encouraged to adapt and optimize these protocols for their specific research needs. Further studies are warranted to fully elucidate the mechanisms of action and therapeutic potential of these promising compounds.
References
Application Notes and Protocols: 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(5-chlorothiophen-2-yl)ethanone is a key heterocyclic building block in medicinal chemistry. Its bifunctional nature, featuring a reactive α-bromo ketone and a substituted thiophene ring, makes it a valuable precursor for the synthesis of a diverse range of biologically active molecules. The thiophene scaffold is a privileged structure in drug discovery, known to be present in numerous compounds with a wide spectrum of therapeutic applications, including antimicrobial, antifungal, anticancer, and anti-inflammatory agents.[1][2] The presence of the chloro and bromo substituents offers additional handles for synthetic diversification, allowing for the generation of extensive compound libraries for screening and lead optimization.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive compounds.
Key Applications in Medicinal Chemistry
The primary utility of this compound lies in its ability to serve as a versatile electrophile in various cyclization and substitution reactions to construct more complex heterocyclic systems.
-
Synthesis of Antimicrobial Agents: The α-bromo ketone moiety readily reacts with thioamides or thioureas in the classic Hantzsch thiazole synthesis to yield aminothiazole derivatives.[3][4] Thiazoles are a well-established class of antimicrobial agents with activity against a range of bacterial and fungal pathogens.[5][6]
-
Development of Anticancer Therapeutics: This building block is instrumental in the synthesis of substituted pyrimidines and fused thienopyrimidines, which have shown significant potential as anticancer agents.[7][8] These compounds often exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt pathway.[1][5]
-
Scaffold for Kinase Inhibitors: The thiophene core can be elaborated to generate potent inhibitors of various kinases, which are critical targets in oncology and inflammatory diseases. Thiophene-based compounds have been successfully developed as PI3K inhibitors.[1][2]
Data Presentation
The following tables summarize quantitative biological data for representative compounds synthesized from precursors structurally related to this compound, demonstrating the potential of this building block.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| Thiazole Derivative 1 | Staphylococcus aureus | 3.125 | [6] |
| Thiazole Derivative 2 | Aspergillus fumigatus | 6.25 | [6] |
| Thiazole Derivative 3 | Fusarium oxysporum | 6.25 | [6] |
| Thiazole Derivative 4 | Candida auris | >64 | [5] |
| Thiazole Derivative 5 | Aspergillus niger | 0.9 | [5] |
Table 2: Anticancer Activity of Thienopyrimidine Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Thienopyrimidine 1 | MCF-7 (Breast Cancer) | 22.12 | [7] |
| Thienopyrimidine 2 | MCF-7 (Breast Cancer) | 22.52 | [7] |
| Thienopyrimidine 3 | MCF-7 (Breast Cancer) | 27.83 | [7] |
| Thienopyrimidine 4 | HCT-116 (Colon Cancer) | 2.80 | [9] |
| Thienopyrimidine 5 | HepG2 (Liver Cancer) | 4.10 | [9] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the bromination of the readily available 2-acetyl-5-chlorothiophene.
Materials:
-
2-Acetyl-5-chlorothiophene
-
Bromine (Br₂)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-acetyl-5-chlorothiophene (1 equivalent) in diethyl ether in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add bromine (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to yield this compound as a crude product, which can be purified by recrystallization or column chromatography.
Protocol 2: Hantzsch Thiazole Synthesis of 2-Amino-4-(5-chlorothiophen-2-yl)thiazole
This protocol details the synthesis of a representative aminothiazole with potential antimicrobial activity.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Water
Procedure:
-
To a solution of this compound (1 equivalent) in ethanol, add thiourea (1.1 equivalents).
-
Reflux the reaction mixture for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
The product will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain the desired 2-amino-4-(5-chlorothiophen-2-yl)thiazole.
Visualizations
Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition
Many thienopyrimidine derivatives synthesized from this compound precursors have been shown to target the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][5]
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of thienopyrimidine derivatives.
Experimental Workflow: Hantzsch Thiazole Synthesis
The following diagram illustrates the general workflow for the synthesis of antimicrobial thiazole derivatives from this compound.
Caption: General workflow for the Hantzsch synthesis of aminothiazoles.
Logical Relationship: From Building Block to Bioactive Molecules
This diagram shows the logical progression from the starting material to different classes of bioactive compounds.
Caption: Synthetic pathways from the building block to bioactive compounds.
References
- 1. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchemrev.com [jchemrev.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Experimental procedure for the synthesis of 2-amino-thiazoles from 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of 2-amino-4-(5-chlorothiophen-2-yl)thiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol is based on the well-established Hantzsch thiazole synthesis, a reliable method for the formation of the thiazole ring system.
The synthesis involves the reaction of an α-haloketone, specifically 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone, with a thioamide, in this case, thiourea. This reaction proceeds via a cyclocondensation mechanism to yield the desired 2-aminothiazole derivative.[1][2][3] The procedure is known for its simplicity and generally high yields.[1]
Experimental Protocol
This section details the step-by-step procedure for the synthesis of 2-amino-4-(5-chlorothiophen-2-yl)thiazole.
Materials and Reagents:
-
This compound
-
Thiourea
-
5% Sodium Carbonate (Na₂CO₃) solution[1]
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, etc.)
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter paper
-
Thin Layer Chromatography (TLC) apparatus
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq) and thiourea (1.2-1.5 eq).[1][4]
-
Solvent Addition: Add a suitable solvent, such as ethanol or methanol, to the flask. The volume should be sufficient to dissolve the reactants upon heating.[1][3]
-
Reaction Conditions: Heat the reaction mixture to reflux with constant stirring.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to 5 hours.[1][4]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the contents into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed during the reaction and to precipitate the product.[1]
-
Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water to remove any inorganic impurities.[1]
-
Drying: Air-dry the collected solid on a watch glass or in a desiccator.
-
Purification (Optional): If necessary, the crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Characterization: Determine the melting point of the purified product and characterize its structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The percentage yield should also be calculated.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 2-amino-4-(5-chlorothiophen-2-yl)thiazole and a related analogue for comparison. Please note that the yield and melting point for the target compound are estimated based on similar reactions, as specific literature values were not found.
| Compound | Starting Materials | Molar Ratio (α-bromoketone:thiourea) | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |
| 2-Amino-4-(5-chlorothiophen-2-yl)thiazole | This compound, Thiourea | 1 : 1.2 | Ethanol | 2 - 5 h | ~85-95 (estimated) | ~160-170 (estimated) |
| 2-Amino-4-phenylthiazole | 2-Bromoacetophenone, Thiourea | 1 : 1.5 | Methanol | 30 min | High | 149-152[5] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-amino-4-(5-chlorothiophen-2-yl)thiazole.
Signaling Pathway Diagram (Reaction Mechanism)
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. benchchem.com [benchchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Application Notes and Protocols for Microwave-Assisted Synthesis Using 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and efficient technique in synthetic chemistry, offering significant advantages over conventional heating methods. These benefits include dramatically reduced reaction times, increased product yields, enhanced reaction selectivity, and improved energy efficiency, aligning with the principles of green chemistry.[1][2] 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone is a versatile building block for the synthesis of a variety of heterocyclic compounds, particularly thiophene derivatives. Thiophene-containing molecules are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6][7]
These application notes provide detailed protocols for the microwave-assisted synthesis of thiazole and chalcone derivatives starting from this compound.
Applications of Synthesized Derivatives
Thiophene derivatives are recognized as privileged scaffolds in drug discovery. The compounds synthesized from this compound have potential applications in several therapeutic areas:
-
Anticancer Agents: Many thiophene derivatives have demonstrated potent anticancer activity by targeting various cancer-specific proteins and signaling pathways. Mechanisms of action include the inhibition of kinases, disruption of microtubule assembly, and induction of apoptosis.[3][4][8]
-
Antimicrobial Agents: The synthesized thiazole and chalcone derivatives are expected to exhibit significant antibacterial and antifungal activities. Thiophene compounds have been shown to be effective against a range of pathogens, including drug-resistant strains.[7][9][10][11]
-
Anti-inflammatory Agents: Thiophene-based molecules have also been investigated for their anti-inflammatory properties.[4][5]
Data Presentation: Comparative Synthesis Data
The following tables summarize the reaction conditions and yields for the synthesis of thiazole and chalcone derivatives, comparing microwave-assisted methods with conventional heating.
Table 1: Microwave-Assisted vs. Conventional Hantzsch Thiazole Synthesis
| Entry | Reactant 2 | Solvent | Method | Power (W) / Temp (°C) | Time | Yield (%) | Reference |
| 1 | Thiourea | Methanol | Microwave | 90°C | 30 min | 95 | [12] |
| 2 | Thiourea | Methanol | Conventional | Reflux | 8 h | Lower Yields | [12] |
| 3 | Substituted Thiourea | Ethanol | Microwave | 170 W | 5-15 min | High | [13] |
| 4 | Substituted Thiourea | Ethanol | Conventional | Reflux | 8-10 h | Moderate | [13] |
Table 2: Microwave-Assisted vs. Conventional Chalcone Synthesis (Claisen-Schmidt Condensation)
| Entry | Aldehyde | Catalyst/Base | Solvent | Method | Power (W) / Temp (°C) | Time | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 1 | Substituted Benzaldehyde | KOH | Ethanol | Microwave | 180 W | 2-6 min | High |[14] | | 2 | Substituted Benzaldehyde | KOH | Ethanol | Conventional | Room Temp | 24 h | Moderate |[14] | | 3 | Substituted Benzaldehyde | NaOH | Rectified Spirit | Microwave | 160-320 W | 60-120 sec | High |[15] | | 4 | Substituted Benzaldehyde | Piperidine | Ethanol | Microwave | 100 W / 140°C | 30 min | 87 |[16] |
Experimental Protocols
Protocol 1: Microwave-Assisted Hantzsch Thiazole Synthesis
This protocol describes the synthesis of 2-amino-4-(5-chlorothiophen-2-yl)thiazole derivatives.
Materials:
-
This compound
-
Thiourea or substituted thiourea
-
Methanol or Ethanol
-
Microwave reactor vials (10 mL)
-
Stir bar
-
TLC plates
-
5% Sodium carbonate solution
Procedure:
-
In a 10 mL microwave reactor vial, add this compound (1.0 mmol), thiourea (1.2 mmol), and a stir bar.
-
Add 5 mL of methanol or ethanol to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 90°C for 30 minutes with stirring.[12]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate solution and stir.[17]
-
Collect the resulting precipitate by vacuum filtration through a Buchner funnel.
-
Wash the solid with water and dry it to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Protocol 2: Microwave-Assisted Chalcone Synthesis (Claisen-Schmidt Condensation)
This protocol outlines the synthesis of chalcone derivatives from 1-(5-chlorothiophen-2-yl)ethanone (which can be prepared from the starting bromo-ketone via debromination or used as an alternative starting material).
Materials:
-
1-(5-chlorothiophen-2-yl)ethanone
-
Substituted aromatic aldehyde
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol
-
Microwave reactor vials (10 mL)
-
Stir bar
-
TLC plates
-
Crushed ice
-
Dilute HCl
Procedure:
-
In a 10 mL microwave vial, dissolve 1-(5-chlorothiophen-2-yl)ethanone (1.0 mmol) and the desired substituted aromatic aldehyde (1.0 mmol) in a minimum amount of ethanol (e.g., 3 mL).[14]
-
Add an aqueous solution of KOH (e.g., 40%) or NaOH dropwise with stirring.[15]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a power of 180-320 W for 2-6 minutes.[14][15]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing crushed ice.
-
If necessary, acidify the mixture with dilute HCl to precipitate the product.
-
Filter the solid product, wash with cold water, and dry.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Visualizations
Experimental Workflow
References
- 1. asianpubs.org [asianpubs.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. benthamscience.com [benthamscience.com]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. librarysearch.colby.edu [librarysearch.colby.edu]
- 7. Thiophene-containing compounds with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 12. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jusst.org [jusst.org]
- 14. researchgate.net [researchgate.net]
- 15. sphinxsai.com [sphinxsai.com]
- 16. benchchem.com [benchchem.com]
- 17. chemhelpasap.com [chemhelpasap.com]
Troubleshooting & Optimization
Technical Support Center: Hantzsch Synthesis with 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone in the Hantzsch pyridine synthesis. The unique reactivity of this α-halo ketone can lead to specific side reactions, which are addressed in detail below.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch reaction with this compound is giving a low yield of the desired dihydropyridine. What are the potential causes?
A1: Low yields in this specific Hantzsch synthesis can be attributed to several factors. The classical Hantzsch reaction conditions can be harsh, leading to product degradation.[1] More specific to your starting material, the high reactivity of the α-bromo ketone can promote side reactions that consume the starting material. Key areas to investigate include competing side reactions such as the Favorskii rearrangement, direct nucleophilic substitution by the enamine intermediate, and self-condensation of the β-ketoester.[2] Careful control of reaction conditions, such as temperature and the order of reagent addition, is crucial to minimize these side products.[2]
Q2: I am observing a significant number of side products in my reaction mixture. What are the likely structures of these impurities?
A2: The use of this compound introduces pathways for several side reactions. Common side products can result from:
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Favorskii Rearrangement: In the presence of a base (like ammonia or the enamine intermediate), the α-halo ketone can rearrange to form a carboxylic acid derivative, specifically a substituted thiophene acetic acid derivative.[3][4]
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Nucleophilic Substitution Products: The enamine formed from your β-dicarbonyl compound and ammonia is a potent nucleophile and can attack the electrophilic carbon bearing the bromine atom, leading to a dimeric or polymeric byproduct.
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Oxidized Pyridine Derivative: The desired 1,4-dihydropyridine product is susceptible to oxidation to the corresponding pyridine, especially under harsh conditions or exposure to air.[1]
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Self-condensation of β-ketoester: This is a common side reaction in many condensation reactions.[2]
Q3: How can I minimize the formation of the Favorskii rearrangement product?
A3: The Favorskii rearrangement is base-mediated.[5] To minimize this side reaction, consider the following strategies:
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Control of Basicity: Avoid using strong bases. The ammonia source itself can promote the rearrangement. Using ammonium acetate can provide a buffering effect.[1]
-
Temperature Control: Lowering the reaction temperature can disfavor the rearrangement pathway relative to the desired Hantzsch condensation.
-
Order of Addition: A sequential approach where the Knoevenagel condensation product is formed first, followed by the addition of the enamine, might reduce the concentration of free α-halo ketone available for rearrangement.
Q4: My desired dihydropyridine seems to be oxidizing to the pyridine derivative during workup. How can I prevent this?
A4: Oxidation of the 1,4-dihydropyridine product is a common issue.[1] To mitigate this:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[1]
-
Mild Workup Conditions: Avoid acidic conditions during workup, as this can promote aromatization.
-
Prompt Isolation: Isolate the dihydropyridine product as quickly as possible after the reaction is complete to minimize its exposure to air and light.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | - Inactive reagents- Incorrect reaction conditions- Predominance of side reactions | - Check the purity and activity of all starting materials.- Optimize reaction temperature and time. Start with milder conditions.- Analyze the crude reaction mixture by LC-MS or NMR to identify major side products and adjust the strategy accordingly. |
| Formation of a Polar, Acidic Byproduct | - Favorskii rearrangement of the α-halo ketone. | - Use a less basic ammonia source (e.g., ammonium acetate).- Lower the reaction temperature.- Consider a two-step reaction protocol. |
| Isolation of the Aromatized Pyridine Instead of the Dihydropyridine | - Oxidation of the desired product during the reaction or workup. | - Run the reaction under an inert atmosphere.- Use degassed solvents.- Avoid prolonged heating and exposure to air during workup. |
| Complex Mixture of Products | - Multiple competing side reactions (e.g., nucleophilic substitution, self-condensation). | - Lower the reaction temperature to increase selectivity.- Adjust the stoichiometry of the reactants.- Purify intermediates if using a stepwise approach. |
Experimental Protocols
Protocol 1: One-Pot Hantzsch Synthesis of a 1,4-Dihydropyridine
This protocol is a general guideline and may require optimization for this compound.
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the aldehyde (1 equivalent), this compound (1 equivalent), and a β-ketoester (1 equivalent) in a suitable solvent like ethanol.
-
Add a nitrogen source, such as ammonium acetate (1.2 equivalents).
-
Heat the mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
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The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.
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If the product does not precipitate, remove the solvent under reduced pressure and purify the crude residue by column chromatography.
Protocol 2: Stepwise Hantzsch Synthesis to Minimize Side Reactions
This sequential approach can help to control the formation of intermediates and reduce side products.
Step A: Synthesis of the Knoevenagel Condensation Product
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In a round-bottom flask, dissolve the aldehyde (1.0 eq.) and the β-ketoester (1.0 eq.) in a suitable solvent like isopropanol.
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Add a catalytic amount of a base, such as piperidine (approximately 0.1 eq.).
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting materials are consumed.
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Remove the solvent under reduced pressure.
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Purify the resulting crude alkylidene-β-ketoester intermediate, typically by recrystallization or column chromatography.
Step B: Synthesis of the Final 1,4-Dihydropyridine
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In a separate flask, dissolve the this compound (1.0 eq.) in ethanol.
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Add ammonium acetate (1.1 eq.) and stir the mixture at room temperature for 30-60 minutes to form the enamine intermediate in situ.
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Add the purified Knoevenagel adduct from Step A (1.0 eq.) to this mixture.
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Reflux the reaction mixture until the TLC indicates the completion of the reaction.
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Cool the reaction mixture to room temperature. The product will often precipitate from the solution.
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Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the pure 1,4-dihydropyridine.
Visualizations
Reaction Pathways
References
Improving the yield of thiazole synthesis from 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of thiazole derivatives from 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the common causes?
A1: Low yields in the Hantzsch synthesis can stem from several factors. These include incomplete reaction, formation of side products, or suboptimal reaction conditions. Key areas to investigate are the purity of starting materials, reaction temperature and time, choice of solvent, and the presence of any interfering functional groups. The Hantzsch synthesis is known to be a high-yielding reaction, so persistent low yields suggest a systematic issue in the experimental setup.[1][2]
Q2: What are the typical side reactions I should be aware of?
A2: Side reactions can significantly lower the yield of the desired thiazole product. One common issue is the formation of isomeric products, such as 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles, especially when using N-monosubstituted thioureas under acidic conditions.[3] Additionally, dehalogenation of the starting α-haloketone can occur, leading to byproducts.[4]
Q3: How can I optimize the reaction conditions to improve the yield?
A3: Optimization can be approached by systematically varying key parameters. Microwave-assisted synthesis has been shown to significantly reduce reaction times (from hours to minutes) and often improves yields compared to conventional heating.[5][6][7] The choice of solvent is also critical; polar protic solvents like methanol or ethanol are commonly used.[1][8] For specific substrates, exploring different catalysts, such as silica-supported tungstosilicic acid, may also enhance yields.[9][10]
Q4: What is the general mechanism for the Hantzsch thiazole synthesis?
A4: The reaction proceeds through a multi-step pathway. It begins with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone in an SN2 reaction. This is followed by an intramolecular condensation where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone. The final step involves the elimination of a water molecule and a hydrogen halide to form the stable, aromatic thiazole ring.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Impure starting materials (this compound or thioamide).- Incorrect reaction temperature.- Insufficient reaction time.- Inappropriate solvent. | - Ensure the purity of reactants through appropriate purification techniques (recrystallization, chromatography).- Optimize the reaction temperature. Conventional heating is typically between 65-80°C.[3][5][9] Microwave heating can be explored at temperatures between 90-120°C.[5][6]- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]- Use polar protic solvents like methanol or ethanol.[1][8] In some cases, a mixture of ethanol and water (1:1) can be effective.[9][10] |
| Formation of Multiple Products (as seen on TLC/NMR) | - Formation of isomeric thiazole derivatives.- Presence of unreacted starting materials or intermediates. | - If using a substituted thiourea, consider that acidic conditions can lead to a mixture of isomers.[3] Neutral conditions may favor the formation of a single product.- Ensure the reaction goes to completion by extending the reaction time or increasing the temperature.- Purify the crude product using column chromatography or recrystallization to isolate the desired compound.[12] |
| Product Precipitation is Slow or Incomplete | - Product is soluble in the reaction solvent.- Insufficient cooling or nucleation. | - After the reaction is complete and cooled to room temperature, pour the mixture into a beaker of cold water or a dilute sodium carbonate solution to induce precipitation.[1][5]- Gently scratch the inside of the flask with a glass rod to promote crystal formation. |
| Difficulty in Product Purification | - Presence of persistent impurities.- Oily or non-crystalline product. | - Wash the crude product thoroughly with cold deionized water to remove inorganic salts.[5]- If recrystallization is ineffective, employ column chromatography with an appropriate solvent system (e.g., ethyl acetate/hexane mixtures).[1]- If the product is an oil, try triturating with a non-polar solvent like hexane to induce solidification. |
Experimental Protocols
Protocol 1: Conventional Synthesis of 2-Amino-4-(5-chlorothiophen-2-yl)thiazole
This protocol is adapted from the Hantzsch thiazole synthesis for similar α-haloketones.[1][13]
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 mmol) and thiourea (1.2 mmol).
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Solvent Addition: Add 10 mL of ethanol to the flask.
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Heating: Heat the mixture to reflux (approximately 78°C) with constant stirring. Monitor the reaction progress using TLC. The reaction is typically complete within 2-5 hours.
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Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the contents into a beaker containing 30 mL of a 5% sodium carbonate solution and stir. A precipitate should form.
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Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
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Purification: Wash the collected solid with cold deionized water. The crude product can be further purified by recrystallization from ethanol.
Protocol 2: Microwave-Assisted Synthesis
This protocol is a generalized procedure based on modern variations of the Hantzsch synthesis.[5][6]
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Reaction Setup: In a microwave reaction vessel, combine this compound (1.0 mmol) and thiourea (1.1-1.5 mmol).
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Solvent Addition: Add a suitable solvent such as methanol or ethanol (e.g., 5 mL).
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Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to a target temperature of 90-120°C for 10-30 minutes.
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Work-up and Isolation: After the reaction is complete, cool the vessel to room temperature. Isolate the product using the work-up and purification procedures described in Protocol 1.
Data Presentation
Table 1: Comparison of Reaction Conditions for Hantzsch Thiazole Synthesis
| Method | Reactants | Solvent | Temperature | Time | Yield | Reference |
| Conventional | 2-Bromoacetophenone, Thiourea | Methanol | ~65°C | 30 min | High | [1] |
| Conventional | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Benzaldehydes | Ethanol/Water (1:1) | 65°C | 2-3.5 h | 79-90% | [9][10] |
| Microwave | 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, N-phenylthiourea | Methanol | 90°C | 30 min | up to 95% | [6] |
| Ultrasonic | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Benzaldehydes | Ethanol/Water (1:1) | Room Temp. | 1.5-2 h | Good | [10] |
Visualizations
Caption: General laboratory workflow for the Hantzsch thiazole synthesis.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. youtube.com [youtube.com]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
Technical Support Center: Purification of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
Purification of this compound can be challenging due to potential impurities from the synthesis and the compound's reactivity. The primary methods for purification are column chromatography and recrystallization. Below are troubleshooting guides for common issues encountered during these processes.
Column Chromatography
Issue: The product is unstable on silica gel.
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Cause: Alpha-bromoketones can be sensitive to the acidic nature of standard silica gel, leading to decomposition.
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Solution:
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Use deactivated silica gel: Neutralize the silica gel by flushing the packed column with a solvent mixture containing a small amount of a non-nucleophilic base, such as 1-2% triethylamine in the mobile phase, before loading the sample.
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Alternative stationary phases: Consider using less acidic stationary phases like alumina (neutral or basic) or Florisil.
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Issue: Poor separation of the product from impurities.
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Cause: The solvent system (mobile phase) is not optimized for the separation.
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Solution:
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Optimize the mobile phase: Use Thin Layer Chromatography (TLC) to screen different solvent systems. A good starting point for non-polar compounds like this is a mixture of a non-polar solvent (e.g., hexanes, heptane) and a slightly more polar solvent (e.g., ethyl acetate, dichloromethane). Adjust the solvent ratio to achieve a retention factor (Rf) of 0.2-0.3 for the desired product.
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Gradient elution: If a single solvent system does not provide adequate separation, a gradient elution from a less polar to a more polar mobile phase can be employed.
-
Issue: The product elutes with the solvent front.
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Cause: The mobile phase is too polar.
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Solution: Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the hexane to ethyl acetate ratio).
Issue: The product does not elute from the column.
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Cause: The mobile phase is not polar enough, or the compound has decomposed on the column.
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Solution:
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Gradually increase the polarity of the mobile phase.
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If decomposition is suspected, refer to the solution for product instability.
-
Recrystallization
Issue: The product does not crystallize.
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Cause: The chosen solvent is not suitable, the solution is not saturated, or impurities are inhibiting crystallization.
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Solution:
-
Solvent screening: Perform a systematic solvent screen with small amounts of the crude product. Good single solvents for recrystallization typically dissolve the compound when hot but not when cold. Common choices for similar compounds include ethanol, methanol, isopropanol, or mixtures such as ethanol/water or ethyl acetate/hexanes.
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Induce crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.
-
Remove impurities: If the product is highly impure, it may be necessary to first purify it by column chromatography to remove oils and other substances that can inhibit crystallization.
-
Issue: The product oils out instead of crystallizing.
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Cause: The boiling point of the solvent is higher than the melting point of the solute, or the compound is impure. The melting point of this compound is 73-75 °C.[1]
-
Solution:
-
Choose a solvent or solvent mixture with a lower boiling point.
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Purify the compound by another method (e.g., column chromatography) before attempting recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities may include:
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Starting material: Unreacted 1-(5-chlorothiophen-2-yl)ethanone.
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Di-brominated byproduct: 2,2-Dibromo-1-(5-chlorothiophen-2-yl)ethanone.
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Solvent residues: Residual solvents from the reaction and workup.
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Byproducts from side reactions: Depending on the brominating agent and reaction conditions, other related substances may be formed.
Q2: How can I monitor the purity of my fractions during column chromatography?
A2: Thin Layer Chromatography (TLC) is the most common method. Spot a small amount of each collected fraction onto a TLC plate and elute with the same solvent system used for the column. Visualize the spots under a UV lamp (254 nm), as the thiophene ring is UV active. Staining with potassium permanganate can also be used for visualization.
Q3: What is a suitable storage condition for the purified product?
A3: this compound should be stored in a cool, dry, and dark place to prevent decomposition. It is often recommended to store it at refrigerator temperatures (around 4°C).[1]
Q4: Can I use water to wash the crude product during workup?
A4: Yes, an aqueous wash is a standard part of the workup for many organic reactions. Washing with water can help remove water-soluble impurities. A wash with a mild base, such as a saturated sodium bicarbonate solution, can help remove any acidic byproducts like HBr.
Data Presentation
Table 1: Representative TLC Data for Halogenated Thiophenes
| Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf Value | Observations |
| 95:5 | 0.5 - 0.7 | Good for initial screening, may be too high for optimal column separation. |
| 90:10 | 0.3 - 0.5 | Often a good starting point for column chromatography. |
| 85:15 | 0.2 - 0.4 | May provide better separation for closely related impurities. |
Note: These are representative values. The exact Rf will depend on the specific impurities and experimental conditions.
Table 2: Recommended Column Chromatography Parameters
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh), consider deactivation with triethylamine. |
| Mobile Phase | Hexane/Ethyl Acetate gradient (e.g., starting from 95:5 to 85:15). |
| Column Loading | Dry loading is recommended for better resolution. |
| Detection | TLC with UV (254 nm) visualization and/or KMnO4 stain. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Sample Preparation (Dry Loading):
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Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
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Add a small amount of silica gel to the solution and concentrate under reduced pressure until a free-flowing powder is obtained.
-
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Column Packing:
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Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
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Pack the column with the slurry, ensuring no air bubbles are trapped.
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Add a thin layer of sand on top of the silica gel.
-
-
Loading and Elution:
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Carefully add the dry-loaded sample to the top of the column.
-
Add another thin layer of sand on top of the sample.
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Begin elution with the initial mobile phase.
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Collect fractions and monitor by TLC.
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If necessary, gradually increase the polarity of the mobile phase to elute the product.
-
-
Fraction Analysis and Product Isolation:
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Spot each fraction on a TLC plate and visualize under UV light.
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Combine the fractions containing the pure product.
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Remove the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Recrystallization Solvent Screening
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Place a small amount (e.g., 10-20 mg) of the crude product into several test tubes.
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To each test tube, add a different solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexanes) dropwise while gently heating and agitating until the solid just dissolves.
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Allow the test tubes to cool slowly to room temperature, and then in an ice bath.
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Observe which solvent(s) yield good quality crystals upon cooling.
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If a single solvent is not effective, try mixed solvent systems (e.g., dissolve in a good solvent like hot ethanol and add a poor solvent like water dropwise until turbidity persists, then clarify by adding a drop of the good solvent and cool).
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Optimizing reaction conditions for 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone and nucleophiles
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and optimized protocols for reactions involving 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone and various nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of this compound? A1: this compound is an α-haloketone. The presence of the electron-withdrawing carbonyl group makes the α-carbon highly electrophilic and susceptible to nucleophilic attack.[1] Therefore, it is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions, where the bromide ion is displaced by a nucleophile.[2]
Q2: Which types of nucleophiles are suitable for reaction with this compound? A2: A wide range of nucleophiles can be used, including oxygen (alcohols, phenols), nitrogen (primary/secondary amines, azides), and sulfur (thiols) nucleophiles.[1] Thiols are generally excellent nucleophiles for these types of reactions.[3]
Q3: What are the most critical parameters to control for a successful reaction? A3: The key parameters to optimize are the choice of solvent, the reaction temperature, and the use of a suitable base, especially when working with neutral nucleophiles like amines or alcohols.[3] Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred as they enhance the reactivity of the nucleophile.[3]
Q4: Are there any significant side reactions to be aware of? A4: Yes. With strong bases, such as alkoxides, a competing reaction called the Favorskii rearrangement can occur, leading to the formation of a rearranged ester product.[2] Additionally, very strong and hard nucleophiles (like Grignard reagents) may attack the carbonyl carbon instead of the α-carbon, leading to 1,2-addition products.[4][5]
Q5: What are the primary safety concerns with this compound? A5: this compound is classified as corrosive (GHS05) and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. The reaction should be carried out in a well-ventilated fume hood.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Recommended Solution & Explanation |
| Weak Nucleophile | For neutral nucleophiles (amines, alcohols), add a non-nucleophilic base (e.g., K₂CO₃, NaH, DBU) to generate the more reactive conjugate base (amide or alkoxide).[3] If the nucleophile is inherently weak, consider switching to a more reactive analogue or using a catalyst like potassium iodide for N-alkylation reactions.[6] |
| Inappropriate Solvent | The reaction rate is highly dependent on the solvent. Use polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents solvate the cation of the nucleophile's salt, leaving the anionic nucleophile "naked" and more reactive.[3] Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity.[7] |
| Suboptimal Temperature | Many SN2 reactions require heating to overcome the activation energy. If the reaction is sluggish at room temperature, gradually increase the temperature (e.g., to 50-80 °C).[3] Monitor the reaction progress by TLC or LC-MS to find the optimal temperature and avoid decomposition. |
| Steric Hindrance | If your nucleophile is very bulky, it can slow down the SN2 reaction rate. Consider increasing the reaction time or temperature. In extreme cases, a different synthetic route may be necessary.[8] |
Issue 2: Formation of Multiple Side Products
| Possible Cause | Recommended Solution & Explanation |
| Favorskii Rearrangement | This is common when using strong alkoxide bases.[2] To minimize this, consider using a milder, non-nucleophilic base like potassium carbonate or cesium carbonate, especially for O-alkylation with phenols. |
| Carbonyl Addition | Attack at the carbonyl carbon can compete with the desired SN2 reaction, particularly with hard nucleophiles like Grignard reagents.[4] This substrate is generally not suitable for reactions with organometallics. Stick to softer nucleophiles (N, S, O-based). |
| Decomposition | A dark coloration of the reaction mixture often indicates decomposition, which can be caused by excessively high temperatures or a base that is too strong.[3] Try running the reaction at a lower temperature or using a milder base (e.g., K₂CO₃ instead of NaH).[3] |
| Di-substitution | If the nucleophile has more than one reactive site, di-substitution can occur. To avoid this, use a controlled stoichiometric amount of the nucleophile (e.g., 1.0-1.2 equivalents) and consider adding it slowly to the reaction mixture.[3] |
Optimized Reaction Condition Tables
Table 1: Conditions for Reaction with Nitrogen Nucleophiles
| Nucleophile Type | Recommended Base | Solvent | Typical Temperature (°C) | Notes |
| Primary/Secondary Amines | K₂CO₃, Cs₂CO₃, Et₃N | Acetonitrile, THF, DMF | 25 - 80 | Use of 2 equivalents of the amine (one as a base) or 1.1 eq. of amine with 1.5-2.0 eq. of an inorganic base is common.[9] |
| Azides (e.g., NaN₃) | N/A | DMF, DMSO | 25 - 60 | Sodium azide is sufficiently nucleophilic and does not require an additional base.[9] |
Table 2: Conditions for Reaction with Oxygen Nucleophiles
| Nucleophile Type | Recommended Base | Solvent | Typical Temperature (°C) | Notes |
| Phenols | K₂CO₃, Cs₂CO₃ | Acetone, Acetonitrile, DMF | 50 - 100 | Stronger bases like NaH or alkoxides can be used but may increase the risk of side reactions.[2][10] |
| Alcohols (Primary/Secondary) | NaH, Sodium Alkoxide | THF, Corresponding Alcohol | 25 - 66 (Reflux) | The alcohol must first be deprotonated with a strong base like NaH to form the reactive alkoxide.[3][9] |
Table 3: Conditions for Reaction with Sulfur Nucleophiles
| Nucleophile Type | Recommended Base | Solvent | Typical Temperature (°C) | Notes |
| Thiols | K₂CO₃, NaH, Et₃N | DMF, THF, Ethanol | 0 - 50 | Thiols are excellent nucleophiles.[3] The corresponding thiolate is even more reactive and can be pre-formed with a base.[9] |
Experimental Protocols
Disclaimer: These are general protocols and may require optimization for specific nucleophiles. All reactions should be performed in a fume hood with appropriate PPE.
Protocol 1: General Procedure for N-Alkylation with an Amine
-
To a round-bottom flask, add this compound (1.0 eq) and a suitable solvent like acetonitrile (approx. 0.1 M concentration).
-
Add the desired amine (1.1 eq) followed by potassium carbonate (2.0 eq).[9]
-
Stir the reaction mixture at room temperature or heat to reflux (e.g., 60-80 °C) for 2-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for S-Alkylation with a Thiol
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the desired thiol (1.1 eq) in anhydrous THF.
-
Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at room temperature for 30 minutes to form the sodium thiolate.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Slowly add the solution of the α-haloketone to the thiolate solution at 0 °C.
-
Stir the reaction at room temperature for 1-6 hours, monitoring by TLC.
-
Once complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for nucleophilic substitution.
Caption: Troubleshooting flowchart for low reaction yield.
Caption: Competing reaction pathways for α-haloketones.
References
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. WO2010103550A2 - Process for the preparation of intermediates - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. employees.oneonta.edu [employees.oneonta.edu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Avoiding byproduct formation in Gewald reaction with 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone
This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone in the Gewald reaction. The presence of an α-bromo group introduces specific challenges that can lead to byproduct formation if not properly controlled.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Gewald reaction?
The Gewald reaction is a one-pot, multi-component synthesis of polysubstituted 2-aminothiophenes.[1][2] The accepted mechanism involves three primary stages:
-
Knoevenagel-Cope Condensation : A base catalyzes the condensation of the ketone (this compound) with an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate.[1][2]
-
Sulfur Addition : Elemental sulfur adds to the α-carbon of the unsaturated intermediate.[3]
-
Cyclization and Tautomerization : The sulfur adduct undergoes intramolecular cyclization, followed by tautomerization, to yield the final 2-aminothiophene product.[2][4] The final aromatization step is the primary thermodynamic driving force for the reaction.[4]
Q2: Why is using an α-halo ketone like this compound challenging in the Gewald reaction?
α-halo ketones are susceptible to side reactions under the basic conditions of the Gewald reaction. The bromine atom is a good leaving group, which can lead to nucleophilic substitution reactions or other rearrangements that compete with the desired thiophene formation. Careful control of reaction conditions is crucial.
Q3: What are the most common byproducts observed in this specific reaction?
Besides unreacted starting materials, common byproducts can include:
-
Knoevenagel-Cope Intermediate : If the sulfur addition and cyclization steps are slow, this intermediate can accumulate.[1]
-
Dimeric Byproducts : The α,β-unsaturated nitrile intermediate can dimerize, especially under certain conditions, reducing the yield of the desired thiophene.[3][5]
-
Substitution Products : The base or other nucleophiles present can displace the bromide, leading to undesired side products.
-
Other Heterocycles : In some cases, reaction pathways leading to other heterocyclic systems, like thiazoles, may be possible, although less common for the Gewald synthesis itself.
Troubleshooting Guide: Byproduct Formation
Issue 1: Low yield of the desired 2-aminothiophene with significant amounts of unreacted ketone.
| Potential Cause | Suggested Mitigation Strategy |
| Insufficient Base Activity | The chosen base may not be strong enough to efficiently promote the initial Knoevenagel condensation. |
| Steric Hindrance | The bulky thiophene substituent may slow down the initial condensation. |
| Low Reaction Temperature | The activation energy for the condensation may not be met at the current temperature. |
Troubleshooting Steps:
-
Optimize the Base : Switch to a slightly stronger base (e.g., from triethylamine to morpholine or piperidine). However, be cautious as stronger bases can promote side reactions with the bromo group.
-
Increase Temperature : Gradually increase the reaction temperature in increments of 10°C (e.g., from 45°C to 55°C). Monitor the reaction closely by TLC to see if ketone consumption improves without significant byproduct formation.[3]
-
Consider a Two-Step Procedure : Isolate the α,β-unsaturated nitrile intermediate first by performing the Knoevenagel-Cope condensation under optimized conditions. Then, react the purified intermediate with sulfur and a base in a separate step. This is often effective for less reactive ketones.[6]
Issue 2: A major byproduct is observed on TLC, suspected to be a dimer of the Knoevenagel intermediate.
| Potential Cause | Suggested Mitigation Strategy |
| High Reactant Concentration | High concentrations can favor intermolecular reactions like dimerization.[1] |
| Suboptimal Temperature | An incorrect temperature can favor the dimerization pathway over the intramolecular cyclization.[3] |
| Slow Sulfur Addition/Cyclization | If the Knoevenagel intermediate forms rapidly but the subsequent steps are slow, it has more opportunity to dimerize. |
Troubleshooting Steps:
-
Adjust Concentration : Dilute the reaction mixture by increasing the solvent volume.
-
Modify Reagent Addition : Try adding the ketone slowly to the mixture of the active methylene nitrile, sulfur, and base. This keeps the concentration of the intermediate low at any given time.
-
Optimize Temperature : Screen a range of temperatures. Sometimes a lower temperature can disfavor dimerization, even if it slows the overall reaction rate.[3]
Issue 3: Mass spectrometry of the crude product indicates byproducts from the loss of bromine.
| Potential Cause | Suggested Mitigation Strategy |
| Base is too Nucleophilic/Strong | Strong or nucleophilic bases can directly displace the bromide via an SN2 reaction. |
| High Reaction Temperature | Higher temperatures can accelerate undesired substitution reactions. |
Troubleshooting Steps:
-
Select a Non-Nucleophilic Base : Use a sterically hindered, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a weaker amine base like triethylamine.
-
Lower the Reaction Temperature : Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Control Stoichiometry : Use only a catalytic amount of the base if possible. Some modern Gewald protocols have shown success with catalytic base under solvent-free conditions.[7]
Data Presentation: Optimizing Reaction Conditions
The following table summarizes general parameters that can be optimized to minimize byproduct formation, based on established principles of the Gewald reaction.[3][6][8]
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome & Remarks |
| Base | Triethylamine | Morpholine | DBU | Morpholine is a classic Gewald base. Triethylamine is weaker and less nucleophilic. DBU is a strong, non-nucleophilic option to avoid SN2 side reactions. |
| Solvent | Ethanol | Methanol | DMF | Polar solvents like alcohols or DMF are generally preferred as they enhance the solubility and reactivity of sulfur and intermediates.[1][8] |
| Temperature | Room Temp | 45 °C | 60 °C | Higher temperatures increase reaction rates but may also promote byproduct formation. An optimal temperature must be found empirically.[3] |
| Procedure | One-Pot | Two-Step | Slow Addition | A two-step procedure often gives cleaner results for challenging ketones.[6] Slow addition of the ketone can minimize dimer formation. |
Experimental Protocols
Protocol 1: Optimized One-Pot Gewald Reaction
This protocol is designed to minimize side reactions by using a moderate temperature and a common base.
-
Reagent Preparation : To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the active methylene nitrile (10 mmol), elemental sulfur (12 mmol, 0.38 g), and ethanol (30 mL).
-
Initiation : Add morpholine (10 mol%, ~0.09 mL) to the stirred suspension.
-
Reactant Addition : Slowly add a solution of this compound (10 mmol) in ethanol (10 mL) to the reaction mixture over 30 minutes.
-
Reaction : Heat the mixture to 45-50°C and stir.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. Look for the consumption of the starting ketone and the appearance of the product spot.
-
Workup : Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature. If a precipitate forms, filter the solid product. If not, pour the mixture into ice water and stir until a solid precipitates.
-
Purification : Wash the crude solid with cold water and then a small amount of cold ethanol to remove excess sulfur. Recrystallize the product from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) to obtain the pure 2-aminothiophene.[1]
Visualizations
Reaction and Byproduct Pathways
Caption: Key reaction pathways in the Gewald synthesis and potential byproduct formations.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchwith.njit.edu [researchwith.njit.edu]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Stability of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone under different reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and handling of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, the compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[1][2][3] It is also recommended to keep it in a dry and well-ventilated place, away from incompatible materials.[4] Some suppliers also suggest keeping it under an inert atmosphere in a dark place.[1]
Q2: Is this compound sensitive to moisture?
A2: Yes, as an α-haloketone, it is susceptible to hydrolysis. The presence of water, especially under basic or acidic conditions, can lead to the substitution of the bromine atom with a hydroxyl group, forming 2-hydroxy-1-(5-chlorothiophen-2-yl)ethanone. It is crucial to use anhydrous solvents and handle the compound under a dry atmosphere (e.g., using a glovebox or a nitrogen/argon blanket).
Q3: How stable is this compound in the presence of nucleophiles?
A3: this compound is highly reactive towards nucleophiles. The carbon atom attached to the bromine is electrophilic and will readily undergo nucleophilic substitution (SN2) reactions. Common laboratory nucleophiles like amines, thiols, and alkoxides will displace the bromide. This reactivity is often desired for synthesis but indicates instability in the presence of unintended nucleophilic reagents, solvents (like methanol or ethanol), or additives.
Q4: What is the thermal stability of this compound?
Q5: Is the compound light-sensitive?
A5: Compounds containing bromine and a thiophene ring can be sensitive to light. Photodegradation can occur, potentially leading to the formation of radical species and subsequent side products. It is good practice to store the compound in an amber vial and to conduct reactions in flasks protected from light (e.g., wrapped in aluminum foil).
Troubleshooting Guides
Issue 1: My reaction with this compound is not proceeding to completion, and I observe multiple spots on my TLC plate.
-
Possible Cause A: Degradation of the starting material. The compound may have degraded due to improper storage or handling. Exposure to moisture or light can lead to decomposition.
-
Solution: Confirm the purity of your starting material using techniques like 1H NMR or LC-MS before starting the reaction. If necessary, purify the compound. Always use freshly opened or properly stored material.
-
-
Possible Cause B: Competing side reactions. The presence of unintended nucleophiles (e.g., water in the solvent) can lead to the formation of byproducts.
-
Solution: Ensure all your reagents and solvents are anhydrous. Use freshly distilled solvents and dry glassware. Running the reaction under an inert atmosphere (N2 or Ar) is highly recommended.
-
-
Possible Cause C: The reaction conditions are too harsh. High temperatures or prolonged reaction times can cause decomposition of the starting material or the desired product.
-
Solution: Attempt the reaction at a lower temperature. Monitor the reaction progress closely using TLC or LC-MS to determine the point of maximum product formation before significant degradation occurs.
-
Issue 2: I am trying to perform a substitution reaction, but I am getting a complex mixture of products.
-
Possible Cause A: The base is too strong or not suitable. Strong bases can cause deprotonation at the α-carbon, leading to side reactions like Favorskii rearrangement or elimination, especially if the nucleophile is also a strong base.
-
Solution: Use a non-nucleophilic, hindered base (e.g., diisopropylethylamine) or an inorganic base of moderate strength (e.g., K2CO3 or NaHCO3) to scavenge the HBr formed during the reaction without promoting side reactions.
-
-
Possible Cause B: The solvent is participating in the reaction. Nucleophilic solvents like alcohols can compete with your intended nucleophile.
-
Solution: Switch to a non-nucleophilic, aprotic solvent such as THF, DMF, acetonitrile, or acetone. Ensure the solvent is anhydrous.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 57731-17-6 | [5][6][7] |
| Molecular Formula | C6H4BrClOS | [5] |
| Molecular Weight | 239.52 g/mol | [1] |
| Appearance | Solid | [5] |
| Melting Point | 73-75 °C | [5] |
| Boiling Point | 309.2 °C at 760 mmHg (Predicted) | [5] |
| Purity | Typically ≥95% | [5] |
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerator) | To minimize thermal decomposition.[1][2][3][5] |
| Atmosphere | Store in a tightly sealed container, preferably under an inert atmosphere (N2 or Ar). | To prevent hydrolysis and oxidation.[1][4] |
| Light | Store in a dark place or in an amber vial. | To prevent photodegradation.[1] |
| Incompatible Materials | Strong bases, strong oxidizing agents, strong reducing agents, and nucleophiles. | The compound is highly reactive with these substances. |
Experimental Protocols
General Protocol for Nucleophilic Substitution of the Bromine Atom
This protocol provides a general methodology for reacting this compound with a generic nucleophile (Nu-H).
-
Preparation: Dry all glassware in an oven at 120°C overnight and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous aprotic solvent (e.g., THF, acetonitrile).
-
Addition of Reagents: Add the nucleophile (Nu-H, 1.1 eq) to the solution. If the nucleophile is an amine or if HBr is a byproduct, add a non-nucleophilic base (e.g., K2CO3 or DIPEA, 1.5 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60°C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If an inorganic base was used, filter the solid. Quench the reaction by adding water or a saturated aqueous solution of NH4Cl.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Characterization: Characterize the purified product using 1H NMR, 13C NMR, and MS to confirm its structure.
Mandatory Visualization
Caption: Potential degradation and reaction pathways.
Caption: Troubleshooting workflow for reactions.
References
- 1. 677007-73-7|2-Bromo-1-(4-chlorothiophen-2-yl)ethanone|BLD Pharm [bldpharm.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. glppharmastandards.com [glppharmastandards.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound | 57731-17-6 [sigmaaldrich.com]
- 6. This compound - Protheragen [protheragen.ai]
- 7. 2-bromo-1-(5-chloro-thiophen-2-yl)-ethanone | CymitQuimica [cymitquimica.com]
Challenges in the scale-up of reactions involving 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone. The information is presented in a question-and-answer format to directly address common challenges encountered during the synthesis and scale-up of reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards associated with this compound?
A1: this compound is a hazardous substance that requires careful handling. The primary hazards include:
-
Corrosivity: It can cause severe skin burns and eye damage.[1]
-
Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Lachrymatory Properties: Like many alpha-bromo ketones, it is a lachrymator and can cause irritation to the respiratory tract.
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability and prevent degradation, store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. It is recommended to store it at temperatures between 2-8°C. Protect from light and moisture.
Q3: What are the key starting materials for the synthesis of this compound?
A3: The most common starting material is 1-(5-chlorothiophen-2-yl)ethanone, which is then brominated at the alpha-position.
Q4: What are the potential impurities that can form during the synthesis?
A4: Potential impurities can include unreacted starting material, the dibrominated product (2,2-dibromo-1-(5-chlorothiophen-2-yl)ethanone), and other side-products from reactions with the solvent or impurities in the starting materials. Impurity profiling using techniques like HPLC-MS and NMR is crucial for quality control.
Troubleshooting Guide
Low Yield
Q5: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A5: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Reaction:
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, GC). Ensure the reaction is run for a sufficient amount of time. Consider a slight increase in reaction temperature or the addition of a catalyst if applicable.
-
-
Degradation of Product:
-
Solution: The product is sensitive to heat and light. Ensure the reaction temperature is carefully controlled and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). Work-up procedures should be performed promptly and at a low temperature.
-
-
Suboptimal Reagent Stoichiometry:
-
Solution: The molar ratio of the brominating agent to the starting ketone is critical. An insufficient amount will lead to incomplete conversion, while a large excess can promote the formation of dibrominated byproducts. A typical starting point is a 1.05 to 1.2 molar equivalent of the brominating agent.
-
-
Poor Quenching and Work-up:
-
Solution: The quenching step is crucial to stop the reaction and remove excess brominating agent. A solution of sodium bisulfite or sodium thiosulfate is commonly used. Ensure the quenching is complete before proceeding with the extraction.
-
Impurity Formation
Q6: I am observing a significant amount of the dibrominated impurity in my product. How can I minimize its formation?
A6: The formation of 2,2-dibromo-1-(5-chlorothiophen-2-yl)ethanone is a common issue. To minimize it:
-
Control Stoichiometry: Use a minimal excess of the brominating agent.
-
Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture. This helps to maintain a low concentration of the brominating agent at any given time, favoring monobromination.
-
Temperature Control: Maintain a consistent and controlled reaction temperature. Excursions to higher temperatures can increase the rate of the second bromination.
Q7: How can I remove unreacted starting material and other impurities from the final product?
A7: Purification can be achieved through:
-
Crystallization: This is often the most effective method for purifying solid products on a large scale. A suitable solvent system needs to be identified where the product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain in solution or are easily separated.
-
Column Chromatography: For smaller scales or when crystallization is not effective, silica gel column chromatography can be used to separate the product from impurities.
Scale-Up Challenges
Q8: We are scaling up the reaction from lab to pilot plant and are concerned about the exothermic nature of the bromination. How can we manage this?
A8: The bromination of ketones is often exothermic and can pose a significant safety risk on a larger scale.
-
Heat Transfer Management: Ensure the reactor has sufficient cooling capacity. The surface-area-to-volume ratio decreases upon scale-up, making heat removal less efficient. Consider using a jacketed reactor with a reliable cooling system.
-
Controlled Addition: As with minimizing dibromination, the slow, controlled addition of the brominating agent is critical for managing the exotherm. The addition rate should be tied to the reactor's ability to dissipate the generated heat, maintaining a stable internal temperature.
-
Dilution: Running the reaction at a lower concentration can help to moderate the exotherm by increasing the thermal mass of the reaction mixture.
-
Continuous Flow Chemistry: For industrial-scale production, transitioning from a batch process to a continuous flow setup can offer significant safety advantages. Continuous flow reactors have a much higher surface-area-to-volume ratio, enabling excellent heat transfer and precise temperature control, thereby minimizing the risk of thermal runaway.
Q9: We are experiencing issues with mixing and achieving consistent results at a larger scale. What could be the cause?
A9: Inefficient mixing can lead to localized "hot spots" and areas of high reagent concentration, resulting in increased side-product formation and inconsistent yields.
-
Agitator Design and Speed: Ensure the reactor is equipped with an appropriate agitator for the viscosity and density of the reaction mixture. The agitator speed should be optimized to ensure good mixing without causing excessive splashing or shear.
-
Baffling: The use of baffles in the reactor can improve mixing efficiency by preventing the formation of a vortex.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 57731-17-6 | |
| Molecular Formula | C₆H₄BrClOS | |
| Molecular Weight | 239.52 g/mol | |
| Appearance | Solid | |
| Melting Point | 73-75 °C | |
| Boiling Point | 309.2 °C at 760 mmHg | |
| Storage Temperature | 2-8°C |
Table 2: Safety Information for this compound
| Hazard Statement | Precautionary Statement | Pictogram |
| H314: Causes severe skin burns and eye damage. | P260: Do not breathe dust/fume/gas/mist/vapors/spray. |
|
| P280: Wear protective gloves/protective clothing/eye protection/face protection. | ||
| P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | ||
| P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | ||
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Experimental Protocols
Note: The following is a general laboratory-scale protocol. The scale-up of this reaction should be conducted by experienced process chemists with careful consideration of the safety and engineering challenges.
Synthesis of this compound
-
Materials:
-
1-(5-chlorothiophen-2-yl)ethanone
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (catalytic amount)
-
Carbon tetrachloride (CCl₄) or another suitable solvent (e.g., acetonitrile, dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium bisulfite solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, dissolve 1-(5-chlorothiophen-2-yl)ethanone (1.0 eq) in the chosen solvent.
-
Add N-Bromosuccinimide (1.05-1.1 eq) and a catalytic amount of AIBN or BPO to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with saturated aqueous sodium bisulfite solution to quench any remaining bromine.
-
Wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of hexanes and ethyl acetate).
-
Visualizations
Caption: A general experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for common issues in bromination reactions.
References
Identification of impurities in 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone reactions by NMR
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone. It provides troubleshooting advice and frequently asked questions (FAQs) for the identification of the target compound and common impurities using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR signals for the starting material, 2-acetyl-5-chlorothiophene?
A1: The starting material, 2-acetyl-5-chlorothiophene, is a key compound to monitor for reaction completion. Its ¹H NMR spectrum is characterized by two doublets in the aromatic region corresponding to the thiophene protons and a singlet for the methyl protons of the acetyl group.
Q2: What are the characteristic ¹H NMR signals for the desired product, this compound?
A2: The formation of the product is indicated by the disappearance of the methyl singlet from the starting material and the appearance of a new singlet for the methylene protons adjacent to the bromine atom. The two thiophene protons will remain as doublets, although their chemical shifts may be slightly altered compared to the starting material.
Q3: What is the most common impurity observed in this reaction, and how can I identify it by ¹H NMR?
A3: A frequent impurity is the dibrominated byproduct, 2,2-dibromo-1-(5-chlorothiophen-2-yl)ethanone. This impurity is readily identified by a characteristic singlet in the ¹H NMR spectrum corresponding to the methine proton (-CHBr₂). The signal for the methylene protons of the desired product will be absent for this species.
Troubleshooting Guide
This section addresses common issues encountered during the NMR analysis of the reaction mixture.
Issue 1: My ¹H NMR spectrum shows a singlet around 2.5 ppm.
-
Possible Cause: This signal corresponds to the methyl protons of the unreacted starting material, 2-acetyl-5-chlorothiophene.
-
Solution: The reaction has not gone to completion. Consider extending the reaction time, increasing the temperature, or adding more brominating agent. Monitor the reaction progress by TLC or by taking periodic NMR samples until the singlet at ~2.5 ppm disappears.
Issue 2: Along with the product signals, I see a singlet between 6.0 and 7.0 ppm.
-
Possible Cause: This downfield singlet is indicative of the methine proton of the dibrominated impurity, 2,2-dibromo-1-(5-chlorothiophen-2-yl)ethanone.
-
Solution: Over-bromination has occurred. To minimize the formation of this byproduct, consider reducing the amount of the brominating agent, lowering the reaction temperature, or decreasing the reaction time. Purification by column chromatography is typically required to separate the desired monobrominated product from the dibrominated impurity.
Issue 3: The aromatic region of my ¹H NMR spectrum is complex and difficult to interpret.
-
Possible Cause: The presence of multiple species (starting material, product, and impurities) can lead to overlapping signals in the aromatic region.
-
Solution:
-
Compare with standards: If available, run NMR spectra of the pure starting material and the purified product to confirm the chemical shifts of their respective aromatic protons.
-
2D NMR: Techniques like COSY (Correlation Spectroscopy) can help to identify which aromatic protons are coupled to each other, aiding in the assignment of signals to specific compounds.
-
Focus on key signals: Use the distinct singlets of the methyl group (starting material), the methylene group (product), and the methine group (dibromo-impurity) to determine the relative amounts of each species in the mixture.
-
NMR Data Summary
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound and its common impurities. Please note that the exact chemical shifts can vary depending on the solvent and the concentration. The data for the product and dibromo-impurity are estimated based on analogous compounds.
| Compound | Structure | Signal Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |
| 2-acetyl-5-chlorothiophene (Starting Material) | ![]() | -CH₃ | ~2.5 | ~26 | Singlet |
| Thiophene H (2) | ~7.0, ~7.6 | ~127, ~133 | Doublet | ||
| C=O | - | ~190 | - | ||
| Quaternary C | - | ~139, ~142 | - | ||
| This compound (Product) | ![]() | -CH₂Br | ~4.4 | ~35 | Singlet |
| Thiophene H (2) | ~7.1, ~7.7 | ~128, ~134 | Doublet | ||
| C=O | - | ~183 | - | ||
| Quaternary C | - | ~138, ~141 | - | ||
| 2,2-dibromo-1-(5-chlorothiophen-2-yl)ethanone (Impurity) | ![]() | -CHBr₂ | ~6.5 | ~40 | Singlet |
| Thiophene H (2) | ~7.2, ~7.8 | ~129, ~135 | Doublet | ||
| C=O | - | ~178 | - | ||
| Quaternary C | - | ~137, ~140 | - |
Experimental Protocol: Synthesis of this compound
This is a general procedure for the α-bromination of 2-acetyl-5-chlorothiophene.
Materials:
-
2-acetyl-5-chlorothiophene
-
Brominating agent (e.g., N-Bromosuccinimide (NBS) or Bromine)
-
Solvent (e.g., Dichloromethane, Chloroform, or Acetic Acid)
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Radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl peroxide, if using NBS)
-
Aqueous sodium bicarbonate solution
-
Aqueous sodium thiosulfate solution (if using Bromine)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-acetyl-5-chlorothiophene (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the brominating agent (1.0-1.1 equivalents). If using NBS, add a catalytic amount of a radical initiator.
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Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or by taking small aliquots for ¹H NMR analysis.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Quench the reaction by adding an aqueous solution of sodium bicarbonate. If bromine was used, also wash with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Impurity Identification Workflow
The following diagram illustrates the decision-making process for identifying the components of the reaction mixture based on key signals in the ¹H NMR spectrum.
Caption: Workflow for identifying impurities in the synthesis of this compound using ¹H NMR.
Overcoming low conversion rates in reactions with 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, particularly low conversion rates, in your experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a low conversion rate in my reaction. What are the general factors I should consider?
A1: Low conversion rates with this compound, an α-bromo ketone, can stem from several factors. Primarily, the reactivity of the α-carbon is enhanced by the adjacent carbonyl group, making it susceptible to nucleophilic attack. However, issues can arise from:
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Nucleophile Strength: The choice of nucleophile is critical. Strong, bulky bases can lead to side reactions like elimination or self-condensation.
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Reaction Conditions: Temperature, solvent, and reaction time play a significant role. Suboptimal conditions can lead to incomplete reactions or the formation of byproducts.
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Reagent Quality: The purity of your starting material, reagents, and solvents is paramount. Impurities can poison catalysts or participate in unwanted side reactions.
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Steric Hindrance: The accessibility of the electrophilic carbon on the bromoketone can be hindered by bulky nucleophiles or substituents.
Q2: Which reaction types are commonly performed with this compound?
A2: This versatile building block is frequently used in the synthesis of various heterocyclic compounds. Common reactions include:
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Hantzsch Thiazole Synthesis: Reaction with thiourea or substituted thioureas to form 2-aminothiazole derivatives.
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Claisen-Schmidt Condensation: Although typically the starting ketone is not halogenated at the alpha position, derivatives of 1-(5-chlorothiophen-2-yl)ethanone are used to synthesize chalcones. The bromo- functionality would likely be substituted by the nucleophile in the reaction.
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Gewald Reaction: A multicomponent reaction to synthesize substituted 2-aminothiophenes.
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Suzuki Coupling: While challenging due to the electron-rich nature of the thiophene ring, cross-coupling reactions can be performed to introduce aryl or other substituents.
Q3: My reaction mixture is turning dark, and I'm getting a lot of tar-like material. What could be the cause?
A3: Dark coloration and tar formation often indicate polymerization or decomposition of your starting materials or product. This is typically caused by overly harsh reaction conditions, such as high concentrations of a strong base or excessive heat. Aldehydes, if used in the reaction, are particularly prone to polymerization under these conditions. To mitigate this, consider using a milder base, lowering the reaction temperature (e.g., using an ice bath), or ensuring slow, controlled addition of reagents.
Troubleshooting Guides
Hantzsch Thiazole Synthesis: Low Yield of 2-Amino-4-(5-chlorothiophen-2-yl)thiazole
The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide. For this compound, the reaction with thiourea should yield 2-amino-4-(5-chlorothiophen-2-yl)thiazole.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Incomplete reaction due to insufficient heating. | Ensure the reaction is refluxed for an adequate amount of time (typically 1-3 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Low-quality reagents. | Use pure this compound and thiourea. Ensure the solvent (e.g., ethanol) is anhydrous. | |
| Formation of Multiple Products | Side reactions due to harsh conditions. | Refluxing for an extended period or at excessively high temperatures can lead to byproducts. Optimize the reaction time by monitoring with TLC. |
| Impurities in the starting material. | Purify the starting bromoketone if necessary. | |
| Difficulty in Product Isolation | Product is soluble in the workup solvent. | After cooling the reaction, pour it into ice-cold water to precipitate the product. If precipitation is incomplete, consider extraction with a suitable organic solvent like ethyl acetate. |
| Unreacted thiourea co-precipitates. | Wash the crude product thoroughly with cold water to remove water-soluble impurities like thiourea. |
This protocol is adapted from established methods for Hantzsch thiazole synthesis.[1][2]
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Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) in absolute ethanol (15-20 mL).
-
Reagent Addition: Add thiourea (1.2 mmol, 1.2 equivalents) to the solution.
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Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction's completion by TLC.
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Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water (50-100 mL) while stirring. A precipitate of the crude product should form.
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Isolation and Purification: Collect the solid by vacuum filtration. Wash the solid with cold deionized water. The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.
References
Recrystallization techniques for purifying 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a recrystallization protocol for a new this compound derivative?
A1: The crucial first step is to perform a solvent screen to identify a suitable solvent or solvent system. An ideal solvent will dissolve the compound when hot but not when cold, while impurities should either be completely soluble or insoluble at all temperatures.
Q2: My compound "oils out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the solid melts before it dissolves in the solvent, often because the boiling point of the solvent is higher than the melting point of the compound (the melting point for this compound is 73-75 °C), or due to the presence of significant impurities.[1][2] To remedy this, try the following:
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Re-heat the solution and add a small amount of additional solvent to decrease the saturation level, then allow it to cool slowly.[1]
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Switch to a lower-boiling point solvent.
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Allow the solution to cool to room temperature more slowly before placing it in an ice bath.[3]
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If impurities are suspected, consider a preliminary purification step, such as passing the crude material through a short plug of silica gel.[3]
Q3: No crystals are forming upon cooling my solution. What are the likely causes and solutions?
A3: This is a common issue, often due to either the solution not being sufficiently saturated or a lack of nucleation sites for crystal growth.[2][3] Here are some techniques to induce crystallization:
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Increase Concentration: If too much solvent was used, the solution may not be saturated upon cooling.[2] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[3]
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Induce Nucleation:
-
Further Cooling: If crystals still haven't formed at room temperature, try cooling the flask in an ice bath or even a salt/ice bath.[2]
Q4: My recrystallization yield is very low. How can I improve it?
A4: A low yield can result from several factors during the recrystallization process.[1] Consider the following to improve your recovery:
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Minimize Solvent Usage: Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound.[3] Excess solvent will retain more of your dissolved product even after cooling.
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Avoid Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, make sure your funnel and receiving flask are pre-heated to prevent the product from crystallizing out on the filter paper.
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Cold Wash: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your purified product.[3]
Q5: What are some common impurities I might encounter with this compound derivatives?
A5: Common impurities can include unreacted starting materials, byproducts from the bromination reaction (such as dibrominated species), and residual acid from the synthesis. A pre-purification work-up, such as washing the crude product with a dilute base (e.g., sodium bicarbonate solution) can help remove acidic impurities before recrystallization.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound does not dissolve in hot solvent. | - Inappropriate solvent choice.- Insufficient solvent volume. | - Try a more polar solvent or a solvent mixture.- Gradually add more hot solvent until the compound dissolves. Be mindful not to add a large excess. |
| "Oiling out" (formation of liquid droplets instead of crystals). | - Solvent boiling point is higher than the compound's melting point.- Solution is supersaturated or cooling too rapidly.- High concentration of impurities. | - Select a solvent with a lower boiling point.- Re-heat to dissolve the oil, add a small amount of extra solvent, and allow to cool slowly.- Purify the crude material by another method (e.g., column chromatography) before recrystallization. |
| No crystal formation upon cooling. | - Solution is not saturated (too much solvent used).- Supersaturation (lack of nucleation sites). | - Evaporate some solvent to increase the concentration and cool again.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound. |
| Low recovery of purified compound. | - Too much solvent used for dissolution.- Premature crystallization during hot filtration.- Washing crystals with solvent that is not ice-cold. | - Use the minimum amount of hot solvent required for dissolution.- Pre-heat the filtration apparatus (funnel, filter paper, receiving flask).- Wash the final crystals with a minimal amount of ice-cold solvent. |
| Colored impurities remain in crystals. | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly as it can adsorb the desired product as well. |
| Crystallization happens too quickly. | - The solution is too concentrated or cooling is too rapid. | - Re-heat the solution and add a small amount of additional solvent.- Insulate the flask to ensure slow cooling to room temperature before moving to an ice bath.[1] |
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
Objective: To identify a suitable single or mixed solvent system for the recrystallization of this compound derivatives.
Methodology:
-
Place approximately 20-30 mg of the crude compound into several different test tubes.
-
To each tube, add a different solvent (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexanes) dropwise at room temperature, swirling after each addition, up to about 0.5 mL. Note the solubility at room temperature.
-
For solvents in which the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a warm water bath or on a hot plate.
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Continue adding the hot solvent dropwise until the solid just dissolves.
-
Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will show low solubility at cold temperatures and high solubility at hot temperatures, resulting in a good yield of pure crystals.
Protocol 2: Bulk Recrystallization
Objective: To purify a larger quantity of the this compound derivative using the optimal solvent system identified in Protocol 1.
Methodology:
-
Place the crude compound in an appropriately sized Erlenmeyer flask.
-
Add the chosen solvent (or the "good" solvent of a mixed pair) in small portions.
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Heat the mixture to the boiling point of the solvent with stirring. Continue adding the hot solvent until the compound is completely dissolved. Avoid adding a large excess.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
If a mixed solvent system is used, add the "poor" solvent dropwise to the hot solution until persistent cloudiness is observed. Then, add a few drops of the "good" solvent to redissolve the precipitate.
-
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of ice-cold recrystallization solvent.
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Dry the purified crystals in a vacuum oven at a temperature well below their melting point (73-75 °C).
Data Presentation
Use the following table to record the results from your solvent screening experiments (Protocol 1) to determine the optimal recrystallization solvent.
| Solvent | Solubility (Room Temp) | Solubility (Hot) | Crystal Formation (Cold) | Observations (Crystal Quality, Color) |
| Ethanol | ||||
| Methanol | ||||
| Isopropanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Toluene | ||||
| Hexanes | ||||
| Other |
Solubility Key: I = Insoluble, SS = Slightly Soluble, S = Soluble
Visualization
Recrystallization Workflow
References
Validation & Comparative
The Bioactive Potential of Heterocycles Synthesized from 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone: A Comparative Guide
For researchers and scientists in drug discovery, the quest for novel molecular scaffolds with significant biological activity is relentless. The versatile starting material, 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone, offers a gateway to a diverse range of heterocyclic compounds with promising therapeutic potential. This guide provides a comparative analysis of the potential bioactivities of thiazole, thiadiazine, and pyrazole derivatives synthesized from this common precursor, supported by experimental data from analogous compounds found in the literature.
This document outlines plausible synthetic pathways, compares potential antimicrobial, anticancer, and anti-inflammatory activities, and provides detailed experimental protocols to guide further research and development in this area.
Synthetic Pathways and Bioactivity Profiles
The reactivity of the α-bromoketone moiety in this compound makes it an ideal precursor for the synthesis of various five- and six-membered heterocyclic systems. Below, we explore the synthesis and potential bioactivities of key derivatives.
Thiazole Derivatives: Promising Anticancer Agents
The Hantzsch thiazole synthesis is a well-established method for the formation of the thiazole ring from an α-haloketone and a thioamide. Following this, a plausible pathway to synthesize a 2-amino-4-(5-chlorothiophen-2-yl)thiazole derivative is outlined below.
Caption: Plausible synthesis of a thiazole derivative.
Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including potent anticancer effects. Research on structurally similar phenylthiazole derivatives has demonstrated significant anti-proliferative activity against various cancer cell lines. For instance, certain phenylthiazole analogues have shown excellent growth-inhibitory effects on HT29 colon cancer cells.[1] The presence of the chlorothiophene moiety in our proposed derivative may further enhance its cytotoxic potential.
Thiadiazine Derivatives: Potential Antimicrobial Candidates
Condensation of this compound with thiosemicarbazide can lead to the formation of 1,3,4-thiadiazine derivatives. This class of compounds has garnered attention for its antimicrobial properties.
Caption: Plausible synthesis of a thiadiazine derivative.
Studies on analogous 1,3,5-thiadiazine-2,4(3H)-diones have revealed in vitro antifungal activity against Candida albicans and Trichophyton mentagrophytes.[2] Furthermore, certain triazolothiadiazine derivatives have exhibited high activity against both Gram-positive and Gram-negative bacteria.[3] The synthesized chlorothiophene-containing thiadiazine is therefore a promising candidate for further antimicrobial screening.
Pyrazole Derivatives: Potential Anti-inflammatory and Antifungal Agents
The reaction of this compound with hydrazine derivatives provides a straightforward route to pyrazole scaffolds. These heterocycles are well-known for their diverse biological activities.
Caption: Plausible synthesis of a pyrazole derivative.
Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antifungal properties.[4] For example, some pyrazole derivatives have shown greater antifungal efficacy than commercially available fungicides.[5] The anti-inflammatory potential of pyrazole derivatives is also well-documented, with some compounds exhibiting significant inhibition of inflammatory markers.[6]
Comparative Data Summary
The following tables summarize the reported bioactivities of compounds structurally related to the proposed derivatives of this compound, providing a benchmark for future experimental evaluation.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound Class | Cancer Cell Line | Activity (IC50 / % Inhibition) | Reference |
| Phenylthiazole Derivatives | HT29 (Colon) | High Growth Inhibition | [1] |
| Naphthalene-azine-thiazole Hybrids | OVCAR-4 (Ovarian) | IC50 = 1.569 ± 0.06 μM | [7] |
| Thiazole-5-carboxamide Derivatives | A-549, Bel7402, HCT-8 | Moderate Activity (up to 48% inhibition) | [8] |
Table 2: Antimicrobial Activity of Thiadiazine and Related Derivatives
| Compound Class | Microorganism | Activity (MIC) | Reference |
| 1,3,5-Thiadiazine-2,4(3H)-diones | Trichophyton mentagrophytes | < 2 µg/mL | [2] |
| 1,2,4-Triazolo[3,4-b][1][3][5]thiadiazines | S. aureus, B. cereus, E. coli, P. aeruginosa | 1.56-100 μg/ml | [3] |
| Sulfonamide-bearing Thiadiazinones | Various microbes | Significant Activity |
Table 3: Anti-inflammatory and Antifungal Activity of Pyrazole Derivatives
| Compound Class | Biological Activity | Model/Organism | Key Findings | Reference |
| Pyrazole Derivatives | Antifungal | Various phytopathogenic fungi | Greater efficacy than boscalid | [5] |
| Pyrazole ethanone derivatives | Anti-inflammatory | Carrageenan-induced paw edema | Significant inhibition of edema | [6] |
| Brominated thiophene-containing pyrazoles | Antimicrobial | Two fungal strains | Promising bioactivity profile | [9] |
Detailed Experimental Protocols
The following are generalized experimental protocols adapted from the literature for the synthesis and biological evaluation of the proposed heterocyclic compounds.
General Synthetic Procedure for Thiazole Derivatives (Hantzsch Synthesis)
-
Reaction Setup: A mixture of this compound (1 mmol) and thiourea (1.2 mmol) in ethanol (20 mL) is refluxed for 4-6 hours.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure.
-
Purification: The resulting solid is washed with water and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-4-(5-chlorothiophen-2-yl)thiazole.
General Procedure for In Vitro Anticancer Activity (MTT Assay)
Caption: Workflow for the MTT anticancer assay.
-
Cell Culture: Human cancer cell lines (e.g., HT29, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The synthesized compounds are dissolved in DMSO and diluted to various concentrations in the culture medium. The cells are then treated with these dilutions.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.
-
Data Analysis: The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 values are determined.
General Procedure for Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial or fungal strains are grown in appropriate broth overnight. The culture is then diluted to achieve a standardized inoculum size (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: The synthesized compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at the optimal temperature for the specific microorganism for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The versatile chemical nature of this compound positions it as a valuable starting material for the synthesis of a wide array of heterocyclic compounds. Based on the existing literature for analogous structures, the thiazole, thiadiazine, and pyrazole derivatives of this precursor hold significant promise as potential anticancer, antimicrobial, and anti-inflammatory agents. The provided synthetic strategies and experimental protocols offer a solid foundation for researchers to explore the full therapeutic potential of these novel chemical entities. Further investigation into the structure-activity relationships of these compounds will be crucial in the development of new and effective drug candidates.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro antimicrobial activity of 5-substituted 2H-1,3,5-thiadiazine-2,4(3H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. jddtonline.info [jddtonline.info]
- 7. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. connectjournals.com [connectjournals.com]
A Comparative Analysis of the Reactivity of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone and Other α-Haloketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone and other α-haloketones, offering insights supported by experimental data. The content is designed to assist researchers in understanding the chemical behavior of these compounds, which are pivotal intermediates in the synthesis of various heterocyclic compounds, including pharmaceuticals.
Understanding the Reactivity of α-Haloketones
α-Haloketones are a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent to a carbonyl group. This unique structural arrangement confers a high degree of reactivity to the molecule. The primary factors governing the reactivity of α-haloketones are the inductive effect of the carbonyl group and the polarity of the carbon-halogen bond. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack. Consequently, the more polar the carbon-halogen bond, the faster the reaction with nucleophiles.[1]
Nucleophilic attack on α-haloketones can occur at several sites, but the most common is the SN2 reaction at the α-carbon, leading to the displacement of the halide ion.[1] This reactivity is fundamental to their utility in organic synthesis, particularly in the construction of heterocyclic rings.
Comparative Reactivity in Hantzsch Thiazole Synthesis
A benchmark reaction for assessing the reactivity of α-haloketones is the Hantzsch thiazole synthesis, where an α-haloketone reacts with a thioamide to form a thiazole ring.[2][3][4] The reaction proceeds via an initial SN2 reaction, followed by intramolecular cyclization and dehydration.[2] The rate and yield of this reaction are influenced by the structure of the α-haloketone.
The following table summarizes the reaction times and yields for the synthesis of 2-aminothiazoles from various α-bromoacetophenones and thiourea. This data provides a basis for comparing the relative reactivities of these compounds.
| α-Haloketone | Product | Reaction Time (min) | Yield (%) | Reference |
| 2-Bromoacetophenone | 2-Amino-4-phenylthiazole | 13 | 94 | [5] |
| 2-Bromo-4'-methylacetophenone | 2-Amino-4-(p-tolyl)thiazole | 14 | 92 | [5] |
| 2-Bromo-4'-chloroacetophenone | 2-Amino-4-(4-chlorophenyl)thiazole | 13 | 88 | [5] |
| 2-Bromo-4'-bromoacetophenone | 2-Amino-4-(4-bromophenyl)thiazole | 14 | 89 | [5] |
| 2-Bromo-4'-nitroacetophenone | 2-Amino-4-(4-nitrophenyl)thiazole | 14 | 92 | [5] |
Note: The reaction conditions in the cited reference involved the use of tetrabutylammonium hexafluorophosphate (Bu4NPF6) as a catalyst in methanol at ambient temperature.
The data indicates that substitutions on the phenyl ring of 2-bromoacetophenone have a modest effect on the reaction time and yield under these specific catalytic conditions. It is reasonable to extrapolate that this compound would exhibit comparable reactivity, likely affording high yields of the corresponding 2-amino-4-(5-chlorothiophen-2-yl)thiazole under similar conditions.
Experimental Protocols
General Procedure for Hantzsch Thiazole Synthesis
This protocol is a generalized procedure based on common laboratory practices for the Hantzsch thiazole synthesis.[2][6]
Materials:
-
α-Haloketone (e.g., this compound) (1.0 eq)
-
Thiourea (1.2-1.5 eq)
-
Ethanol or Methanol
-
Sodium Carbonate (Na2CO3) solution (5%)
-
Stir bar
-
Round-bottom flask or scintillation vial
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
Procedure:
-
In a round-bottom flask or a 20 mL scintillation vial, combine the α-haloketone and thiourea.
-
Add a suitable solvent, such as ethanol or methanol (approximately 5-10 mL per 5 mmol of α-haloketone), and a stir bar.
-
Heat the mixture with stirring. The reaction temperature and time will vary depending on the specific substrates. A typical condition is refluxing for 30 minutes to 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed and precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with water.
-
Allow the product to air dry or dry in a desiccator.
-
The crude product can be further purified by recrystallization if necessary.
Kinetic Study of the Reaction of α-Haloketones with Thioureas
The following is a general protocol for a kinetic study of the reaction between an α-haloketone and thiourea, adapted from studies on similar reactions.[7]
Materials and Equipment:
-
α-Haloketone (e.g., this compound)
-
Thiourea (and its substituted derivatives if desired)
-
Ethanol (or other suitable solvent)
-
Thermostated water bath
-
UV-Vis Spectrophotometer or HPLC
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the α-haloketone and thiourea of known concentrations in the chosen solvent.
-
Reaction Setup: In a thermostated reaction vessel (e.g., a cuvette for spectrophotometric monitoring), mix known volumes of the thiourea solution and solvent. Allow the mixture to reach the desired reaction temperature.
-
Initiation of Reaction: Initiate the reaction by adding a known volume of the α-haloketone stock solution to the reaction vessel and start monitoring the reaction progress immediately.
-
Monitoring the Reaction: The progress of the reaction can be followed by monitoring the disappearance of the reactants or the appearance of the product. This can be achieved by:
-
UV-Vis Spectrophotometry: If the product has a distinct UV-Vis absorption maximum, the increase in absorbance at this wavelength can be monitored over time.
-
HPLC: Aliquots of the reaction mixture can be taken at different time intervals, the reaction quenched (e.g., by dilution with a cold solvent), and the concentration of reactants and/or products determined by HPLC analysis.
-
-
Data Analysis:
-
Determine the initial rate of the reaction from the change in concentration (or absorbance) over the initial period of the reaction.
-
To determine the order of the reaction with respect to each reactant, perform a series of experiments where the concentration of one reactant is varied while the other is kept constant.
-
The second-order rate constant (k2) can be calculated from the integrated rate law for a second-order reaction or from the initial rates. The reaction is typically first order with respect to both the α-haloketone and thiourea.[7]
-
Visualizing the Reaction Pathway
The Hantzsch thiazole synthesis is a classic example of a reaction pathway involving nucleophilic substitution and cyclization. The following diagram, generated using Graphviz, illustrates the key steps in this process.
Caption: Hantzsch Thiazole Synthesis Pathway.
This guide provides a foundational comparison of the reactivity of this compound with other α-haloketones. For more specific quantitative comparisons, dedicated kinetic studies on the target compound are recommended.
References
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. synarchive.com [synarchive.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. nanobioletters.com [nanobioletters.com]
- 7. jocpr.com [jocpr.com]
2-Bromo-1-(5-chlorothiophen-2-yl)ethanone vs. 2-chloro-1-(5-chlorothiophen-2-yl)ethanone in SN2 reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction to SN2 Reactions at α-Carbonyl Centers
The substrates , 2-bromo-1-(5-chlorothiophen-2-yl)ethanone and its chloro-analogue, are α-haloketones. The carbon atom bearing the halogen (the α-carbon) is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent carbonyl group. SN2 reactions are single-step, concerted processes where a nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously.[1][2] The reaction rate is dependent on the concentration of both the substrate and the nucleophile, following second-order kinetics.[1][3]
The Decisive Role of the Leaving Group
In an SN2 reaction, the rate is highly sensitive to the nature of the leaving group. A good leaving group is a species that is stable on its own (i.e., a weak base).[4] When comparing halogens, the leaving group ability increases down the group: I⁻ > Br⁻ > Cl⁻ > F⁻.[5]
This trend is governed by two primary factors:
-
Basicity: Weaker bases are better leaving groups. HBr is a stronger acid than HCl (pKa HBr ≈ -9; pKa HCl ≈ -7), meaning its conjugate base, bromide (Br⁻), is weaker and more stable than chloride (Cl⁻).[4][6]
-
Polarizability: Larger atoms like bromine have a more diffuse electron cloud that is more easily distorted.[7][8] This polarizability helps stabilize the developing negative charge in the transition state of the SN2 reaction, lowering the activation energy.
Consequently, the carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, requiring less energy to break.[5]
Based on these fundamental principles, This compound is predicted to be significantly more reactive in SN2 reactions than 2-chloro-1-(5-chlorothiophen-2-yl)ethanone.
Predicted Reactivity and Data Comparison
The following table summarizes the key physical properties influencing reactivity and provides an expected qualitative comparison for a typical SN2 reaction.
| Property | This compound | 2-Chloro-1-(5-chlorothiophen-2-yl)ethanone | Justification |
| CAS Number | 57731-17-6 | 42445-55-6[9] | Identification |
| Molecular Weight | 240.52 g/mol | 195.07 g/mol | Physical Property |
| Leaving Group | Bromide (Br⁻) | Chloride (Cl⁻) | Structure |
| C-Halogen Bond Strength | Weaker | Stronger | C-Br bonds are inherently weaker than C-Cl bonds.[5] |
| Leaving Group Basicity | Weaker Base | Stronger Base | Br⁻ is the conjugate base of a stronger acid (HBr) than Cl⁻ (HCl).[4] |
| Predicted SN2 Reactivity | Higher | Lower | Weaker C-X bond and more stable leaving group lead to a lower activation energy.[5][7] |
| Expected Reaction Rate | Faster | Slower | The rate-determining step is faster for the substrate with the better leaving group. |
Visualizing the SN2 Mechanism and Properties
The following diagrams illustrate the SN2 reaction pathway and the logical relationship between the key chemical properties that determine halogen leaving group ability.
Caption: Concerted SN2 mechanism showing nucleophilic attack and leaving group departure.
Caption: Relationship between atomic properties and SN2 reaction rate for Br vs. Cl.
Proposed Experimental Protocol for Comparison
To empirically validate the predicted difference in reactivity, a competitive experiment or parallel reactions can be conducted. The Finkelstein reaction, where a halide is displaced by iodide in acetone, provides a classic and effective method.
Objective: To qualitatively or semi-quantitatively compare the SN2 reaction rates of this compound and 2-chloro-1-(5-chlorothiophen-2-yl)ethanone.
Materials:
-
This compound
-
2-chloro-1-(5-chlorothiophen-2-yl)ethanone
-
Sodium Iodide (NaI)
-
Acetone (anhydrous)
-
Test tubes and rack
-
Water bath
-
Stopwatch
Procedure:
-
Preparation: Prepare equimolar solutions (e.g., 0.1 M) of each substrate in anhydrous acetone. Prepare a solution of sodium iodide in anhydrous acetone (e.g., 0.5 M).
-
Reaction Initiation: In separate, labeled test tubes, add 1 mL of the NaI solution. At time t=0, add 1 mL of the respective α-haloketone solution to each test tube. Mix thoroughly.[10]
-
Observation: Monitor the test tubes for the formation of a precipitate. The reactions are:
-
R-Br + NaI(acetone) → R-I + NaBr(s)
-
R-Cl + NaI(acetone) → R-I + NaCl(s) Sodium bromide and sodium chloride are insoluble in acetone, so their formation as a precipitate indicates that a reaction has occurred.[10]
-
-
Data Collection: Record the time at which a precipitate first becomes visible in each tube. For a more quantitative measure, the reactions can be quenched at various time points, filtered, and the amount of precipitate weighed. Alternatively, aliquots can be analyzed by HPLC to measure substrate disappearance and product formation.
-
Analysis: The substrate that produces a precipitate more rapidly is the more reactive compound. It is expected that the tube containing this compound will show a precipitate significantly faster than the one with the chloro-analogue.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. quora.com [quora.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chemscene.com [chemscene.com]
- 10. web.mnstate.edu [web.mnstate.edu]
Antifungal activity of thiazoles derived from 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating the antifungal activity of novel thiazole derivatives, with a focus on those synthesized from 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone. This document outlines standardized experimental protocols and presents a template for comparative data analysis against established antifungal agents.
The emergence of drug-resistant fungal pathogens necessitates the discovery and development of new antifungal agents. Thiazole derivatives have garnered significant attention due to their broad spectrum of biological activities, including promising antifungal properties.[1][2][3][4][5][6] This guide details the methodologies for synthesizing and evaluating the antifungal potential of thiazole derivatives, enabling a direct comparison with existing treatments.
Comparative In Vitro Antifungal Activity
The minimum inhibitory concentration (MIC) is a key quantitative measure of an antifungal agent's potency. The following table summarizes the MIC values for various thiazole derivatives against common fungal pathogens, alongside the standard antifungal drug Fluconazole, providing a benchmark for comparison.
| Compound | Candida albicans (MIC in µg/mL) | Candida parapsilosis (MIC in µg/mL) | Candida krusei (MIC in µg/mL) | Reference |
| Thiazole Derivative T1 | 0.015-0.98 | Not Reported | Not Reported | [1] |
| Thiazole Derivative T2 | 0.008-0.98 | Not Reported | Not Reported | [1] |
| Thiazole Derivative T3 | 0.008-0.98 | Not Reported | Not Reported | [1] |
| Thiazole Derivative T4 | 0.008-0.98 | Not Reported | Not Reported | [1] |
| 2-Hydrazinyl-thiazole 7a | 7.81 | >125 | >125 | [3] |
| 2-Hydrazinyl-thiazole 7b | 3.9 | 62.5 | 62.5 | [3] |
| 2-Hydrazinyl-thiazole 7c | 3.9 | 15.62 | 31.25 | [3] |
| Fluconazole | 15.62 | 1.95 | 62.5 | [3] |
Note: The data for Thiazole Derivatives T1-T4 represent a range of MIC values against clinical C. albicans isolates.[1] The data for 2-Hydrazinyl-thiazole derivatives and Fluconazole are from a separate study.[3] Data for thiazoles derived from this compound is not yet available in the public domain and would be populated here upon experimental determination.
Experimental Protocols
Detailed and standardized methodologies are crucial for the reproducibility and comparison of experimental data.
Synthesis of Thiazole Derivatives from this compound
The general synthesis of 4-substituted thiazole derivatives involves the Hantzsch thiazole synthesis. This method typically involves the cyclocondensation of an α-haloketone with a thioamide or thiourea derivative. For the synthesis of thiazoles from this compound, the following protocol can be adapted:
-
Reaction Setup: A mixture of this compound (1 mmol) and a substituted thiosemicarbazide (1 mmol) is prepared in a suitable solvent, such as ethanol or dimethylformamide (DMF).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from 2 to 24 hours, with the progress monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the resulting solid precipitate is filtered, washed with a cold solvent, and dried. The crude product is then purified by recrystallization from an appropriate solvent to yield the desired thiazole derivative.
-
Characterization: The structure of the synthesized compounds is confirmed using spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).
Synthesis Workflow
References
- 1. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
In vitro testing of novel compounds from 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone
This guide provides a comparative analysis of the in vitro performance of novel compounds derived from a 2-bromo-1-(5-chlorothiophen-2-yl)ethanone scaffold. The following sections detail their anticancer activities against various cell lines, comparing them with established cytotoxic agents. Experimental protocols and relevant biological pathways are also outlined to provide a comprehensive overview for researchers in drug discovery and development.
Comparative Anticancer Activity
A series of novel thiophene derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The in vitro efficacy, measured as the half-maximal inhibitory concentration (IC50), of these compounds is summarized below, with Doxorubicin and 5-Fluorouracil (5-Fu) serving as standard chemotherapeutic references.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Fused Thienopyrrole 3b | HepG2 (Liver) | 3.105 | Doxorubicin | 0.471 |
| PC-3 (Prostate) | 2.15 | Doxorubicin | 1.05 | |
| Fused Pyrrolothienopyrimidine 4c | HepG2 (Liver) | 3.023 | Doxorubicin | 0.471 |
| PC-3 (Prostate) | 3.12 | Doxorubicin | 1.05 | |
| Chalcone C4 | WiDr (Colon) | 0.77 µg/mL | - | - |
| Chalcone C6 | WiDr (Colon) | 0.45 µg/mL | - | - |
| Amino Chalcone 13e | MGC-803 (Gastric) | 1.52 | 5-Fluorouracil | 20.15 |
| HCT-116 (Colon) | 1.83 | 5-Fluorouracil | 25.54 | |
| MCF-7 (Breast) | 2.54 | 5-Fluorouracil | 23.88 |
Note: IC50 values for Chalcones C4 and C6 were reported in µg/mL and are presented as such.
The data indicates that while the novel fused thiophene derivatives 3b and 4c show potent anticancer activity, they are less potent than the standard doxorubicin.[1] However, the amino chalcone derivative 13e exhibited significantly greater potency against gastric, colon, and breast cancer cell lines when compared to the standard chemotherapeutic agent 5-Fluorouracil.[2] Chalcones C4 and C6 , derived from 2-acetyl-5-chlorothiophene, also demonstrated high toxicity against the WiDr colorectal cancer cell line.[3]
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells (e.g., HepG2, PC-3, MGC-803, HCT-116, MCF-7) are seeded in 96-well plates at a density of approximately 5×10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the novel thiophene compounds and the reference drugs. A control group with no drug treatment is also maintained.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Apoptosis Assay by Flow Cytometry
This assay is used to quantify the extent of apoptosis induced by the test compounds.
-
Cell Treatment: Cells are treated with the IC50 concentration of the compounds for a specified period (e.g., 24 hours).
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualized Pathways and Workflows
The following diagrams illustrate the biological pathways targeted by some of the novel thiophene derivatives and the general workflow of the in vitro cytotoxicity screening.
Caption: General workflow for in vitro cytotoxicity testing of novel compounds.
Caption: Simplified signaling pathway for apoptosis induction by thiophene derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents | MDPI [mdpi.com]
- 3. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
A Comparative Guide to Reagents for the Synthesis of 5-Chlorothiophen-2-yl Substituted Heterocycles
For Researchers, Scientists, and Drug Development Professionals
The 5-chlorothiophen-2-yl scaffold is a privileged structural motif in medicinal chemistry and materials science, valued for its contribution to the electronic properties and biological activity of a wide range of compounds. The efficient and selective synthesis of heterocycles bearing this moiety is therefore of critical interest. This guide provides an objective comparison of alternative reagents and methodologies for this purpose, supported by experimental data and detailed protocols to aid researchers in selecting the optimal synthetic strategy.
The primary routes for incorporating the 5-chlorothiophen-2-yl group involve palladium-catalyzed cross-coupling reactions. The traditional and most widely used method is the Suzuki-Miyaura cross-coupling, which utilizes a pre-functionalized boronic acid derivative. A prominent alternative is the direct C-H arylation, which offers a more atom- and step-economical approach by directly coupling a C-H bond of the thiophene ring with an aryl halide.
Core Synthetic Strategies
-
Suzuki-Miyaura Cross-Coupling : This robust and versatile reaction involves the coupling of an organoboron reagent, such as (5-chlorothiophen-2-yl)boronic acid , with a heterocyclic halide (or triflate) in the presence of a palladium catalyst and a base.[1][2] This method is well-established and tolerates a wide variety of functional groups.
-
Direct C-H Arylation : This modern approach circumvents the need to pre-install a boronic acid group on the thiophene ring.[3] Instead, it directly couples the C-H bond at the 5-position of 2-chlorothiophene (or a derivative) with a heterocyclic halide.[4][5] This strategy reduces synthetic steps and waste, aligning with the principles of green chemistry.[3]
Comparative Performance of Key Reagents
The choice between these primary strategies often depends on substrate availability, desired scale, and tolerance for specific reaction conditions. The following table summarizes quantitative data from representative studies to facilitate comparison.
| Methodology | Key Reagent/Substrate | Catalyst System | Catalyst Loading | Base/Additive | Temperature (°C) | Time | Yield (%) | Reference |
| Suzuki-Miyaura Coupling | (5-Chlorothiophen-2-yl)boronic acid | Pd(PPh₃)₄ | 0.118 mmol | Na₂CO₃ (2.0 M aq.) | 100 | 4.5 h | Not specified | [2] |
| Suzuki-Miyaura Coupling | Arylboronic acid & 2,5-dibromo-3-methylthiophene | Pd(dppf)Cl₂ | Not specified | K₂CO₃ | 80 | 12 h | 27-63 | [6] |
| Suzuki-Miyaura Coupling | Bromothiophenes & Cyclopropylboronic acid | Pd(OAc)₂ / SPhos | 0.25–1 mol% | K₃PO₄ | 110 | 1-2 h | 69–93 | [7] |
| Direct C-H Arylation | 2-Substituted Thiophene & Aryl Bromide | Pd(OAc)₂ (ligand-less) | 0.1–0.001 mol% | KOAc / CsOAc | 150 | 2-24 h | Up to 98 | [3] |
| Direct C-H Arylation (Flow) | Thiophene & Aryl Bromide | Pd(OAc)₂ / P(o-tol)₃ | Not specified | K₂CO₃ (solid base) | 140 | 30-60 min | Up to 90 | [8] |
| Direct C-H Arylation | 3-(Methylsulfinyl)thiophene & Aryl Iodide | Pd(OAc)₂ / P(Cy)₃·HBF₄ | 0.5 mol% | K₂CO₃ | 120 | 24 h | Up to 99 | [5] |
Experimental Protocols
Below are detailed methodologies for the key synthetic transformations discussed.
Protocol 1: Suzuki-Miyaura Cross-Coupling of a Heterocyclic Halide with (5-Chlorothiophen-2-yl)boronic acid
This protocol is adapted from procedures for palladium-catalyzed couplings of thiophene derivatives.[2]
-
Setup : To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add the heterocyclic halide (1.0 mmol), (5-chlorothiophen-2-yl)boronic acid (1.2 mmol, 1.2 equiv), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).
-
Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition : Add dioxane (10 mL) followed by an aqueous solution of sodium carbonate (2.0 M, 2.5 mL).
-
Reaction : Heat the reaction mixture to 100 °C and stir vigorously for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Workup : Upon completion, cool the mixture to room temperature and dilute with diethyl ether (20 mL). Pour the mixture into water (20 mL) and separate the layers.
-
Extraction : Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Ligand-less Palladium-Catalyzed Direct C-H Arylation
This protocol is based on the highly efficient method for the 5-arylation of thiophenes.[3]
-
Setup : In a Schlenk tube, combine the 2-substituted thiophene (2.0 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate [Pd(OAc)₂] (0.001 mmol, 0.1 mol%), and potassium acetate (KOAc) (1.5 mmol).
-
Atmosphere : Evacuate and backfill the tube with Argon three times.
-
Solvent Addition : Add anhydrous N,N-dimethylacetamide (DMA) (2 mL) via syringe.
-
Reaction : Seal the tube and heat the mixture in a preheated oil bath at 150 °C for 18-24 hours.
-
Workup : Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Extraction : Wash the filtrate with water and brine.
-
Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography to yield the 5-aryl-2-substituted thiophene product.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflows for the primary synthetic routes discussed.
Caption: Key synthetic routes to 5-chlorothiophen-2-yl heterocycles.
Conclusion
The synthesis of 5-chlorothiophen-2-yl substituted heterocycles can be approached through several effective palladium-catalyzed methods.
-
Suzuki-Miyaura cross-coupling , utilizing (5-chlorothiophen-2-yl)boronic acid, remains a highly reliable and versatile method with broad substrate scope and predictable reactivity. Its primary drawback is the requirement for a pre-functionalized boronic acid, which adds a step to the overall sequence if the reagent is not commercially available.
-
Direct C-H arylation presents a more modern and efficient alternative. By avoiding the synthesis of organometallic intermediates, it offers improved atom and step economy.[3] Recent advancements, including the use of ligand-less catalyst systems at very low loadings and the adaptation to continuous flow processes, make it an attractive option for both lab-scale and larger-scale synthesis.[3][8] However, reaction optimization may be more substrate-dependent compared to the Suzuki-Miyaura coupling.
The choice of reagent and methodology should be guided by the specific goals of the research, including the complexity of the target molecule, availability of starting materials, and desired process efficiency. Both pathways offer powerful tools for accessing this important class of compounds.
References
- 1. 5-氯-2-噻吩硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Direct C-H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex [organic-chemistry.org]
- 5. Palladium-Catalyzed Direct C-H Arylation of 3-(Methylsulfinyl)thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. iris.unimore.it [iris.unimore.it]
The Synthetic Utility of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone: A Cost-Benefit Analysis
In the landscape of pharmaceutical and agrochemical research, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, cost, and overall success of a synthetic campaign. 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone, a versatile α-bromoketone, serves as a key intermediate in the construction of a variety of heterocyclic scaffolds, most notably thiazoles and as a structural motif in important pharmaceuticals. This guide provides a comprehensive cost-benefit analysis of utilizing this reagent, comparing its synthesis versus commercial acquisition, and exploring its application in the synthesis of bioactive molecules.
Cost Analysis: In-House Synthesis vs. Commercial Procurement
A primary consideration for any research entity is whether to synthesize a key intermediate in-house or to purchase it from a commercial supplier. This decision hinges on factors such as the cost of starting materials, reaction yields, personnel time, and the scale of the required material.
Table 1: Cost Breakdown for the Synthesis of this compound
| Step | Reaction | Starting Materials | Cost of Starting Materials (per mole of product) | Reagents | Cost of Reagents (per mole of product) | Reported Yield |
| 1 | Friedel-Crafts Acylation | 2-Chlorothiophene | ~$9.00 - $10.00/kg[1] | Acetic Anhydride | ~$0.51 - $0.90/kg[2][3] | 97% |
| 2 | α-Bromination | 2-Acetyl-5-chlorothiophene | (Calculated from Step 1) | N-Bromosuccinimide (NBS) | ~$70.00 - $172.00/kg | ~82% (estimated)[4] |
Table 2: Commercial Pricing of this compound and Precursors
| Compound | Supplier | Quantity | Price |
| 2-Chlorothiophene | ChemicalBook | 1 kg | ~$9.00 - $10.00[1] |
| Acetic Anhydride | Various | 1 kg | ~$0.51 - $0.90[2][3] |
| N-Bromosuccinimide (NBS) | Chem-Impex | 1 kg | $70.00[2] |
| N-Bromosuccinimide (NBS) | Sigma-Aldrich | 1 kg | $172.00 |
| 2-Acetyl-5-chlorothiophene | IndiaMART | 1 kg | ~$2200.00 |
| This compound | Sigma-Aldrich | - | (Price on request) |
Analysis:
The in-house synthesis of this compound appears to be a highly cost-effective strategy, particularly for large-scale production. The starting materials, 2-chlorothiophene and acetic anhydride, are relatively inexpensive commodity chemicals.[1][2][3] The subsequent bromination using N-Bromosuccinimide (NBS), while adding to the cost, still results in a final product that is likely to be significantly cheaper than commercial procurement, where prices for specialty reagents can be high. The high yield of the initial Friedel-Crafts acylation (97%) contributes favorably to the overall process economy.[3] The estimated yield for the bromination step is based on a similar substrate and is expected to be high.[4]
Synthetic Applications and Performance
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, primarily due to the reactivity of the α-bromoketone moiety.
Hantzsch Thiazole Synthesis
A classic and highly efficient method for the construction of thiazole rings is the Hantzsch synthesis, which involves the condensation of an α-haloketone with a thioamide.[5][6][7] This reaction is known for its high yields and operational simplicity.
Table 3: Representative Hantzsch Thiazole Synthesis
| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield |
| This compound | Thiourea | 2-Amino-4-(5-chlorothiophen-2-yl)thiazole | Methanol, heat, 30 min | High (typically >90%) |
The resulting 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, found in a multitude of biologically active compounds.
Precursor to Rivaroxaban and Analogs
The 5-chlorothiophene-2-carbonyl moiety is the cornerstone of the anticoagulant drug Rivaroxaban.[8][9] Rivaroxaban functions as a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[10][11][12] While the most common industrial syntheses of Rivaroxaban proceed through 5-chlorothiophene-2-carboxylic acid, the utility of this compound lies in its potential for the synthesis of analogs and in alternative synthetic routes. The α-bromoketone can be readily converted to the corresponding carboxylic acid or other derivatives, making it a valuable building block in this context.
Experimental Protocols
Protocol 1: Synthesis of 2-Acetyl-5-chlorothiophene (via Friedel-Crafts Acylation)
This protocol is adapted from a patented procedure.[3]
Materials:
-
2-Chlorothiophene
-
Acetic anhydride
-
Phosphoric acid (catalytic amount)
-
Dichloroethane (solvent)
-
Sodium hydroxide solution
-
Water
Procedure:
-
To a reaction flask, add 2-chlorothiophene (10g) and dichloroethane (30g).
-
Add acetic anhydride (17g) and a catalytic amount of phosphoric acid.
-
Heat the mixture to reflux and maintain for 4 hours.
-
After cooling to room temperature, add water (30g).
-
Neutralize the mixture with a sodium hydroxide solution.
-
Separate the organic layer and concentrate under reduced pressure to obtain 5-chloro-2-acetylthiophene. Reported Yield: 97%[3]
Protocol 2: Synthesis of this compound (via α-Bromination)
This protocol is a general procedure adapted from the synthesis of a similar compound.[4]
Materials:
-
2-Acetyl-5-chlorothiophene
-
N-Bromosuccinimide (NBS)
-
Acetic anhydride
-
Acetic acid
-
Water
Procedure:
-
To a dry round-bottomed flask, add 2-acetyl-5-chlorothiophene (10 mmol), N-bromosuccinimide (30 mmol), and acetic anhydride (40 mmol).
-
Add acetic acid (0.40 mL) to the mixture.
-
Stir the reaction mixture at 50 °C for 1 hour, protected from light.
-
After cooling to room temperature, pour the mixture into water (100 mL) with continuous stirring.
-
The product will precipitate as a solid.
-
Collect the product by filtration and wash with water. Estimated Yield: ~82%[4]
Protocol 3: Hantzsch Thiazole Synthesis
This is a general and robust procedure for the synthesis of 2-aminothiazoles.[5]
Materials:
-
This compound
-
Thiourea
-
Methanol (solvent)
-
5% Sodium carbonate solution
Procedure:
-
In a vial, combine this compound (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a stir bar.
-
Heat the mixture with stirring for 30 minutes.
-
Cool the reaction to room temperature.
-
Pour the reaction mixture into a 5% sodium carbonate solution (20 mL) and swirl.
-
Collect the precipitated product by filtration and wash with water.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Inhibition of Factor Xa by Rivaroxaban in the coagulation cascade.
Conclusion
The cost-benefit analysis strongly favors the in-house synthesis of this compound over commercial procurement for laboratories with the capability for organic synthesis, especially when larger quantities are required. The starting materials are readily available and affordable, and the synthetic procedures are high-yielding and straightforward. The versatility of this α-bromoketone as a precursor to medicinally relevant scaffolds, such as thiazoles, and its structural relationship to blockbuster drugs like Rivaroxaban, underscore its importance in modern drug discovery and development. The provided experimental protocols offer a reliable foundation for the synthesis and application of this valuable chemical intermediate.
References
- 1. 2-Chlorothiophene | 96-43-5 [chemicalbook.com]
- 2. businessanalytiq.com [businessanalytiq.com]
- 3. imarcgroup.com [imarcgroup.com]
- 4. 2-Acetyl-5-bromothiophene synthesis - chemicalbook [chemicalbook.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. synarchive.com [synarchive.com]
- 7. Thiazole synthesis [organic-chemistry.org]
- 8. Rivaroxaban synthesis - chemicalbook [chemicalbook.com]
- 9. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Rivaroxaban? [synapse.patsnap.com]
- 11. droracle.ai [droracle.ai]
- 12. [Rivaroxaban: mode of action] - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Catalytic Efficiency in Reactions of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an optimal catalytic system is paramount for efficient and high-yield synthesis. This guide provides a comparative analysis of the efficacy of various catalysts in key reactions involving 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone, a versatile building block in medicinal chemistry. We present a synthesis of available data on catalyst performance in 2-aminothiazole formation, chalcone synthesis, and Suzuki-Miyaura cross-coupling reactions, offering insights into reaction conditions, yields, and times.
The strategic functionalization of heterocyclic compounds is a cornerstone of modern drug discovery. This compound serves as a crucial starting material for the synthesis of a variety of bioactive molecules, including substituted thiazoles and chalcones. The efficiency of these synthetic routes is heavily reliant on the chosen catalyst. This guide aims to provide a clear comparison of different catalytic systems to aid in the rational design of synthetic pathways.
Comparative Performance of Catalysts
The efficacy of a catalyst is a multifactorial equation, with reaction yield and time being primary indicators of performance. The following tables summarize quantitative data for different catalytic systems in key synthetic transformations of α-bromo ketones, including analogs of this compound.
Table 1: Catalyst Performance in the Synthesis of 2-Aminothiazoles
The Hantzsch thiazole synthesis, a classic reaction for the formation of the thiazole ring, involves the condensation of an α-haloketone with a thiourea derivative. Modern catalytic approaches have focused on improving yields, reducing reaction times, and employing more environmentally benign conditions.
| Catalyst System | Reactants & Conditions | Reaction Time | Yield (%) | Key Advantages |
| Conventional Heating | 2-bromo-1-(pyridin-2-yl)ethanone, Thiourea, Ethanol, 70°C | 2 hours | 56% | Simple, well-established method.[1] |
| Ca/4-MePy-IL@ZY-Fe₃O₄ | Acetophenone derivatives, Thiourea, TCCA, Ethanol, 80°C | 25 min | High | Magnetically separable and reusable catalyst, avoids toxic iodine. |
| Silica Supported Tungstosilisic Acid | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes | Not Specified | 79-90% | Reusable and efficient under both conventional heating and ultrasonic irradiation. |
| Aqueous Neem Leaf Extract | Phenacyl bromide derivatives, Thiourea, Water, Room Temperature | 45 min | High | Green and sustainable approach, mild reaction conditions. |
Table 2: Catalyst Performance in the Claisen-Schmidt Condensation for Chalcone Synthesis
The Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde is a fundamental method for synthesizing chalcones. The choice of catalyst and reaction conditions significantly impacts the efficiency of this transformation.
| Catalyst System | Reactants & Conditions | Reaction Time | Yield (%) | Key Advantages |
| Aqueous KOH | N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide, Benzaldehyde derivatives, Room Temperature | Not Specified | Good | Simple and effective base-catalyzed method. |
| Diluted Ethanolic KOH | 2-acetyl pyridine, Aldehyde derivatives, Room Temperature | Not Specified | Good | Mild conditions suitable for various substrates.[2] |
| Sodium Hydroxide (Grinding) | Substituted acetophenones, Aromatic aldehydes, Room Temperature | 30 min (grinding) | ~88% | Solvent-free, mechanically activated reaction. |
| Pd(PPh₃)₄ (Heck Coupling) | Aryl halide, Styrene, Carbon monoxide | Not Specified | Good | Alternative route to chalcones via C-C bond formation.[3] |
Table 3: Catalyst Performance in Suzuki-Miyaura Cross-Coupling of Halothiophenes
The Suzuki-Miyaura reaction is a powerful tool for creating carbon-carbon bonds. In the context of this compound, the reactivity of the carbon-halogen bonds is a key consideration, with the C-Br bond being more reactive than the C-Cl bond.
| Catalyst System | Substrate | Coupling Partner | Conditions | Yield (%) | Key Features |
| Pd(PPh₃)₄ | 2,5-dibromo-3-hexylthiophene | Arylboronic acids | K₃PO₄, 1,4-dioxane/water, 90°C | Moderate to Good | Efficient for coupling at the more reactive bromo-position.[4] |
| Pd(II)-(2-aminonicotinaldehyde) | Aryl halides (Br, Cl, I) | Organoboronic acids | Water, Moderate Temperature | Good to Excellent | Air-stable catalyst, functional in aqueous media.[5] |
| Palladacycle | Aryl Iodides | Not Specified | Not Specified | TON up to 10,000,000 | High turnover number indicating catalyst longevity.[6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the synthesis of 2-aminothiazoles and chalcones, which can be adapted for reactions involving this compound.
General Procedure for 2-Aminothiazole Synthesis (Hantzsch Reaction)
-
To a solution of the α-bromoketone (e.g., 2-bromo-1-(pyridin-2-yl)ethanone, 1.0 equivalent) in absolute ethanol, add the substituted thiourea (1.0-1.1 equivalents).[1][7]
-
The reaction mixture is then stirred at an elevated temperature (e.g., 70°C) for a specified period (e.g., 2 hours).[1]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, which may result in the precipitation of the product.
-
The solid product is collected by filtration, washed with a suitable solvent (e.g., acetone), and dried.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
General Procedure for Chalcone Synthesis (Claisen-Schmidt Condensation)
-
A mixture of the acetophenone derivative (e.g., 2-acetyl-5-chlorothiophene, 1.0 equivalent) and an aromatic aldehyde (1.0 equivalent) is prepared.[2]
-
A catalytic amount of a base (e.g., aqueous KOH or NaOH) is added to the mixture.[2]
-
The reaction is typically carried out in a solvent such as ethanol at room temperature or with gentle heating for a few hours.[2]
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is often poured into cold water to precipitate the chalcone product.
-
The solid is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.
Visualizing the Workflow
To better illustrate the experimental process, the following diagram outlines a typical workflow for a catalyzed reaction involving this compound.
Caption: Generalized workflow for a catalyzed organic synthesis.
References
- 1. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. jocpr.com [jocpr.com]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone: A Procedural Guide
For researchers and drug development professionals, the proper management and disposal of chemical reagents like 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone is a critical component of laboratory safety and regulatory compliance. This guide provides a direct, step-by-step procedure for its safe disposal.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. Always handle this compound in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[1][2] The use of appropriate Personal Protective Equipment (PPE) is mandatory.
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Chemical-resistant gloves (e.g., nitrile or Viton) |
| Eye Protection | Tightly fitting safety goggles or a face shield.[1] |
| Lab Coat | A flame-retardant lab coat should be worn and fully buttoned. |
| Respiratory Protection | Required if vapors or aerosols are generated.[3] |
Step-by-Step Disposal Procedure
The disposal of this compound is managed as halogenated organic waste.[2] It is crucial to segregate this waste to prevent hazardous reactions and to ensure proper disposal, which is typically conducted through a licensed hazardous waste management facility.[1][2]
-
Waste Segregation: Do not mix this compound with non-halogenated organic waste, acids, bases, or heavy metal waste.[2] Keep it separate from strong oxidizing and reducing agents.
-
Waste Collection:
-
Use a designated and compatible waste container, such as a polyethylene or plastic-coated glass container. Halogenated solvents can produce acids that may corrode metal containers.[2]
-
The container must be clearly labeled as "Halogenated Organic Waste" and include the full chemical name: "this compound".[2]
-
As waste is added, maintain a log of the approximate quantities.
-
-
Waste Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA).[2]
-
The container must be kept tightly closed except when adding waste.[2]
-
Ensure the storage area is cool, dry, and well-ventilated, away from heat and ignition sources.[4]
-
The waste container should be stored in secondary containment to prevent spills.[2]
-
-
Final Disposal:
Spill Management
In the event of a spill, evacuate non-essential personnel from the area. Remove all sources of ignition.[4] Wearing the appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand) and collect it into a suitable, closed container for disposal as hazardous waste.[4]
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone
Essential Safety and Handling Guide for 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone
This guide provides crucial safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and professionals in drug development, who handle this compound. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. Based on data for structurally similar compounds, it is harmful if swallowed, in contact with skin, or inhaled, and can cause severe skin burns and eye damage.[1] Therefore, the use of appropriate personal protective equipment is mandatory.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. | Protects eyes from potential splashes and contact with the chemical which can cause serious eye damage.[1][2] |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile rubber). | Prevents skin contact, which can be harmful.[1][3] |
| Body Protection | Laboratory coat or flame-retardant antistatic protective clothing. | Protects against contamination of personal clothing and skin.[3] |
| Respiratory Protection | Use only in a well-ventilated area or in a chemical fume hood. If ventilation is insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4] | Prevents inhalation of dust or vapors, which can be harmful.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood, to minimize exposure.
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.[4]
-
Don all required personal protective equipment as specified in the table above.
-
-
Handling:
-
Storage:
Emergency Procedures
| Incident | First Aid Measures |
| If Inhaled | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1] |
| In Case of Skin Contact | Immediately take off contaminated clothing. Wash off with soap and plenty of water. Seek medical help.[1] |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor.[1] |
| If Swallowed | Rinse mouth with water. Do NOT induce vomiting. Get medical help immediately.[1] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials, including the chemical itself and any contaminated consumables (e.g., gloves, absorbent materials), must be collected in a designated, sealed, and clearly labeled hazardous waste container.[3]
-
Disposal Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems.[1]
-
Container Disposal: Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[1]
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



